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(3,3,5,5-Tetramethylcyclohexyl)methanol Documentation Hub

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  • Product: (3,3,5,5-Tetramethylcyclohexyl)methanol
  • CAS: 1564769-41-0

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Conformational Dynamics of (3,3,5,5-Tetramethylcyclohexyl)methanol

Executive Summary (3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 1564769-41-0) is a highly sterically hindered, lipophilic cycloaliphatic alcohol[1][2]. In modern drug discovery and agrochemical development, the incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 1564769-41-0) is a highly sterically hindered, lipophilic cycloaliphatic alcohol[1][2]. In modern drug discovery and agrochemical development, the incorporation of gem-dimethyl groups is a proven strategy to increase metabolic stability, enhance lipophilicity (predicted LogP ~3.2), and restrict conformational flexibility. However, the synthesis of 3,3,5,5-tetramethylated cyclohexane derivatives presents significant synthetic challenges due to severe 1,3-diaxial interactions that block conventional nucleophilic trajectories.

This whitepaper provides an authoritative, step-by-step synthetic methodology to access (3,3,5,5-tetramethylcyclohexyl)methanol from commercially available isophorone, detailing the causality behind specific reagent selections and providing self-validating experimental protocols.

Retrosynthetic Analysis & Strategic Rationale

The target molecule features a primary alcohol appended to a heavily substituted cyclohexane ring. Direct functionalization of the ring is complicated by the "steric shield" generated by the four methyl groups at the C3 and C5 positions.

Strategic Disconnections:

  • Target to Aldehyde: The primary alcohol is best accessed via the mild hydride reduction of 3,3,5,5-tetramethylcyclohexanecarbaldehyde.

  • Aldehyde to Ketone (Homologation): Accessing the aldehyde from 3,3,5,5-tetramethylcyclohexanone requires a one-carbon homologation. Direct nucleophilic addition (e.g., using Grignard reagents) to this ketone is notoriously poor due to the axial methyl groups blocking the Bürgi-Dunitz trajectory[3]. Therefore, a Wittig olefination using a linear, unhindered ylide (methoxymethylenetriphenylphosphorane) is selected to bypass this steric bulk.

  • Ketone to Isophorone: The 3,3,5,5-tetramethylcyclohexanone core is efficiently synthesized via a copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent to isophorone[4].

Sterics K 3,3,5,5-Tetramethylcyclohexanone S Axial Methyls (C3, C5) K->S Structural feature T Bürgi-Dunitz Trajectory S->T Steric shielding N Bulky Nucleophiles (Grignard/Organolithium) T->N Rejects Y Linear Ylides (Wittig Reagents) T->Y Permits

Fig 1. Steric logic dictating the selection of linear ylides over bulky nucleophiles.

Quantitative Data Summaries

To provide a clear overview of the synthetic campaign, the physicochemical properties of the target and the quantitative reaction parameters are summarized below.

Table 1: Physicochemical & Structural Properties

PropertyValue
Chemical Name (3,3,5,5-Tetramethylcyclohexyl)methanol
CAS Number 1564769-41-0[2]
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.29 g/mol [1]
Predicted LogP ~3.2[1]
Dominant Conformation Equatorial -CH₂OH (Chair conformation)

Table 2: Reaction Step Summary & Expected Yields

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
1 Conjugate AdditionIsophorone, MeMgCl, CuI-10 to RT488–92%
2 Wittig OlefinationPh₃PCH₂OMeCl, t-BuOK0 to RT1270–75%
3 Hydrolysis2M HCl, THF65 (Reflux)285–88%
4 ReductionNaBH₄, MeOH0 to RT190–95%

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity execution.

Workflow A Isophorone B Ketone Intermediate A->B MeMgCl, CuI THF, -10°C C Enol Ether B->C Ph3P=CHOMe t-BuOK, THF D Aldehyde C->D 2M HCl Reflux E Target Alcohol D->E NaBH4 MeOH, 0°C

Fig 2. Four-step synthetic workflow from isophorone to the target alcohol.

Step 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone

Causality: Grignard reagents typically undergo 1,2-addition to enones. The addition of catalytic Copper(I) Iodide (CuI) forms a soft organocuprate intermediate, forcing strictly 1,4-conjugate addition to yield the heavily methylated ketone[4].

  • Setup: Under an inert N₂ atmosphere, suspend CuI (0.05 eq) in anhydrous THF (5 volumes). Cool the mixture to -10 °C.

  • Addition: Dropwise add Methylmagnesium chloride (MeMgCl, 3M in THF, 1.2 eq), maintaining the internal temperature below 0 °C.

  • Reaction: Slowly add isophorone (1.0 eq) over 1 hour. Stir the mixture at room temperature for 3 hours.

  • Validation (IPC): Analyze via GC-MS. The reaction is validated when the isophorone peak (m/z 138) is <1% relative to the product peak (m/z 154).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with MTBE, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude ketone.

Step 2: Wittig Homologation to the Enol Ether

Causality: The linear methoxymethylene ylide easily penetrates the steric shield of the 3,3,5,5-tetramethyl groups, whereas bulkier ylides or direct cyanation reagents would fail or require extreme forcing conditions[3].

  • Ylide Generation: Suspend (Methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF at 0 °C. Add Potassium tert-butoxide (t-BuOK, 1.45 eq) portionwise. A deep red/orange color validates ylide formation.

  • Coupling: Add 3,3,5,5-tetramethylcyclohexanone (1.0 eq, from Step 1) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). The ketone spot (R_f ~0.6) should be fully consumed, replaced by a less polar enol ether spot.

  • Workup: Quench with water, extract with hexanes (to precipitate triphenylphosphine oxide), filter, and concentrate.

Step 3: Hydrolysis to 3,3,5,5-Tetramethylcyclohexanecarbaldehyde
  • Hydrolysis: Dissolve the crude enol ether in THF. Add an equal volume of 2M aqueous HCl.

  • Reaction: Heat the biphasic mixture to reflux (65 °C) for 2 hours.

  • Validation (IPC): IR spectroscopy of an evaporated aliquot should reveal the disappearance of the enol ether C=C stretch (~1650 cm⁻¹) and the appearance of a strong aldehyde C=O stretch (~1725 cm⁻¹).

  • Workup: Cool to room temperature, extract with EtOAc, wash with saturated NaHCO₃ to neutralize, dry, and concentrate.

Step 4: Reduction to (3,3,5,5-Tetramethylcyclohexyl)methanol

Causality: Sodium borohydride (NaBH₄) is chosen over Lithium Aluminum Hydride (LiAlH₄) because it is perfectly chemoselective for aldehydes, safer to handle, and prevents any potential ring-opening or over-reduction side reactions.

  • Setup: Dissolve the aldehyde (1.0 eq) in absolute methanol (10 volumes) and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.2 eq) portionwise to control hydrogen evolution. Stir for 1 hour at room temperature.

  • Validation (IPC): TLC (Hexanes/EtOAc 8:2). Complete disappearance of the UV-active/stainable aldehyde spot.

  • Workup & Purification: Quench with 1M HCl (dropwise until effervescence ceases). Evaporate the methanol. Partition between water and EtOAc. Extract, dry the organic layer, and purify via silica gel flash chromatography to yield the pure (3,3,5,5-Tetramethylcyclohexyl)methanol as a clear, viscous oil or low-melting solid.

Conformational Characterization

Due to the extreme steric bulk of the 3,3,5,5-tetramethyl substitution, the cyclohexane ring is locked into a highly specific chair conformation.

  • If the hydroxymethyl (-CH₂OH) group were to occupy the axial position, it would suffer from catastrophic 1,3-diaxial steric clashes with the axial methyl groups at C3 and C5.

  • Consequently, the molecule exclusively populates the conformer where the -CH₂OH group is equatorial . This structural rigidity makes it an excellent vector for structure-activity relationship (SAR) studies where precise spatial orientation of a hydrogen-bond donor is required.

References

  • PubChemLite. "(3,3,5,5-tetramethylcyclohexyl)methanol (C11H22O)". University of Luxembourg / PubChem. URL:[Link]

  • Merz, K., et al. "Method of preparing 3,3,5,5-tetramethylcyclohexanone". US Patent US20130123541A1, Google Patents.
  • Dudley, G. B., et al. "Olefination of Ketones Using a Gold(III)-Catalyzed Meyer−Schuster Rearrangement". Organic Letters, ACS Publications (2006). URL:[Link]

Sources

Exploratory

(3,3,5,5-Tetramethylcyclohexyl)methanol CAS number and molecular formula.

An In-Depth Technical Guide to (3,3,5,5-Tetramethylcyclohexyl)methanol Authored by a Senior Application Scientist Foreword: This document serves as a comprehensive technical guide on (3,3,5,5-Tetramethylcyclohexyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3,3,5,5-Tetramethylcyclohexyl)methanol

Authored by a Senior Application Scientist

Foreword: This document serves as a comprehensive technical guide on (3,3,5,5-Tetramethylcyclohexyl)methanol for researchers, scientists, and professionals in drug development. It is important to note that publicly available scientific literature on this specific compound is limited. This guide synthesizes the available data from chemical databases and suppliers, while also highlighting areas where further research is needed.

Core Identification and Chemical Structure

(3,3,5,5-Tetramethylcyclohexyl)methanol is a saturated cyclic alcohol. Its structure is characterized by a cyclohexane ring substituted with four methyl groups at the 3 and 5 positions and a hydroxymethyl group.

  • CAS Number: 1564769-41-0[1]

  • Molecular Formula: C11H22O[2]

The chemical structure of (3,3,5,5-Tetramethylcyclohexyl)methanol is depicted below:

Caption: 2D Structure of (3,3,5,5-Tetramethylcyclohexyl)methanol

Physicochemical Properties

PropertyValueSource
Molecular Weight 170.3 g/mol [1]
Monoisotopic Mass 170.16707 Da[2]
XlogP (Predicted) 3.2[2]
Purity (Typical) 95%[1]

Note on Predicted Properties: The XlogP value suggests that the molecule has a moderate level of lipophilicity. This is a calculated value and should be confirmed by experimental determination.

Synthesis and Availability

(3,3,5,5-Tetramethylcyclohexyl)methanol is available from specialized chemical suppliers for laboratory and research purposes.[1] As of this writing, there are no published, validated, step-by-step protocols for the synthesis of this specific molecule in the scientific literature.

Hypothetical Synthesis Workflow:

A plausible, though unverified, synthetic route to (3,3,5,5-Tetramethylcyclohexyl)methanol could involve the reduction of a corresponding carboxylic acid or aldehyde. The following diagram illustrates a conceptual workflow.

G cluster_start Starting Material cluster_process Process cluster_product Final Product start 3,3,5,5-Tetramethylcyclohexane- carboxylic Acid or Aldehyde reduction Reduction Reaction (e.g., with LiAlH₄ or NaBH₄) start->reduction Addition of Reducing Agent product (3,3,5,5-Tetramethylcyclohexyl)methanol reduction->product Work-up and Purification

Caption: Hypothetical Synthesis Workflow

Causality in Experimental Choices: The choice of reducing agent would depend on the starting material. For a carboxylic acid, a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be necessary. For an aldehyde, a milder reducing agent such as sodium borohydride (NaBH₄) would be sufficient. The work-up and purification steps would be crucial to isolate the final product and would likely involve extraction and chromatography. It must be emphasized that this is a theoretical pathway and would require experimental validation.

Potential Applications and Research Directions

Given the lack of published applications, the use of (3,3,5,5-Tetramethylcyclohexyl)methanol is currently confined to research and development. Based on its chemical structure, several potential areas of investigation can be proposed:

  • Drug Discovery and Medicinal Chemistry: The bulky, lipophilic tetramethylcyclohexyl group could be incorporated into new chemical entities to probe steric interactions in protein binding pockets. The primary alcohol provides a handle for further chemical modification and attachment to other molecular scaffolds.

  • Materials Science: As a monofunctional alcohol, it could be used to modify the surface properties of polymers or as a chain terminator in polymerization reactions. Its bulky structure might impart unique thermal or mechanical properties to materials.

  • Fragrance and Flavor Chemistry: While there is no evidence of its use in this industry, other substituted cyclohexanemethanol derivatives are used as fragrance ingredients. Research could explore the olfactory properties of this compound and its esters.

Safety and Handling

A specific Safety Data Sheet (SDS) for (3,3,5,5-Tetramethylcyclohexyl)methanol is not widely available. In the absence of detailed toxicological data, this compound should be handled with the standard precautions for a novel laboratory chemical of unknown toxicity.

General Laboratory Safety Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Minimize skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of any dust, vapors, or mists.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Distinction from a Related Compound

It is important to distinguish (3,3,5,5-Tetramethylcyclohexyl)methanol (C11H22O) from the more well-documented compound 3,3,5,5-Tetramethylcyclohexanol (CAS 2650-40-0, C10H20O).[3][4] The latter is a secondary alcohol where the hydroxyl group is directly attached to the cyclohexane ring. The presence of the additional methylene (-CH2-) group in the topic compound significantly impacts its chemical and physical properties.

Conclusion and Future Outlook

(3,3,5,5-Tetramethylcyclohexyl)methanol is a chemical compound with a well-defined structure but a notable lack of characterization in the public scientific domain. While its basic identifiers are known, its physicochemical properties, synthetic routes, and potential applications remain largely unexplored. This presents an opportunity for researchers in organic synthesis, materials science, and medicinal chemistry to conduct foundational research to elucidate the properties and potential uses of this molecule. The information provided in this guide is based on the limited data currently available and should be supplemented with experimental data as it emerges.

References

  • (3,3,5,5-tetramethylcyclohexyl)methanol (C11H22O) - PubChemLite. [Link]

  • 3,3,5,5-Tetramethylcyclohexanol | C10H20O | CID 75851 - PubChem. [Link]

  • 3,3,5,5-Tetramethylcyclohexanol - the NIST WebBook. [Link]

Sources

Foundational

Conformational Rigidity and Spectroscopic Profiling of (3,3,5,5-Tetramethylcyclohexyl)methanol: A Case Study in Steric Governance

Executive Summary In the realm of modern drug discovery and materials science, conformationally locked aliphatic rings serve as critical building blocks for optimizing lipophilicity and metabolic stability. (3,3,5,5-Tetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and materials science, conformationally locked aliphatic rings serve as critical building blocks for optimizing lipophilicity and metabolic stability. (3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 1564769-41-0)[1] is a premier example of such a system. Unlike unsubstituted cyclohexane derivatives which rapidly interconvert between chair forms, the dense steric bulk of the 3,3,5,5-tetramethyl substitution pattern forces this molecule into a singular, rigidly locked conformation.

This whitepaper provides an in-depth mechanistic analysis of the spectroscopic data (NMR, IR, MS) of (3,3,5,5-Tetramethylcyclohexyl)methanol. By moving beyond mere data tabulation, we will explore the causality behind the experimental choices and establish a self-validating protocol for structural confirmation.

Conformational Dynamics and Steric Causality

To interpret the spectroscopic data of this molecule, one must first understand the thermodynamic forces governing its 3D architecture. In a standard monosubstituted cyclohexane, the hydroxymethyl group (-CH₂OH) prefers the equatorial position due to its A-value, but the axial conformer remains accessible via ring-flipping.

However, in (3,3,5,5-Tetramethylcyclohexyl)methanol, positions C3 and C5 each bear two methyl groups (one axial, one equatorial). This creates a severe steric wall on one face of the ring[2].

  • If the -CH₂OH group were axial: It would reside on the same face as the two axial methyl groups at C3 and C5. This induces a catastrophic 1,3,5-triaxial interaction (a severe multiplication of syn-pentane interactions), which is energetically prohibitive.

  • Therefore, the -CH₂OH group is exclusively equatorial: This forces the C1 proton into the axial position, minimizing steric strain and locking the ring into a single chair conformation with

    
     symmetry.
    

ConformationalLogic Start 3,3,5,5-Tetramethylcyclohexyl methanol Chair Chair Conformation (Cs Symmetry) Start->Chair Axial Axial -CH2OH (Forbidden) Chair->Axial Ring Flip Equatorial Equatorial -CH2OH (Global Minimum) Chair->Equatorial Ring Flip TriAxial Severe 1,3,5-Triaxial Steric Clash Axial->TriAxial Mechanism Stable Minimized Steric Strain Axial C1-H Equatorial->Stable Mechanism

Caption: Thermodynamic selection of the equatorial conformer driven by 1,3,5-triaxial steric exclusion.

Spectroscopic Signatures: The "What" and the "Why"

The locked conformation and


 symmetry (with a mirror plane passing through C1 and C4) drastically simplify the spin systems in the molecule, creating highly characteristic NMR signatures akin to those seen in baseline 1,1,3,3-tetramethylcyclohexane systems[3].
¹H NMR: Isolated Spin Systems

Because C3 and C5 are quaternary carbons, the methylene bridge at C4 is completely isolated from vicinal coupling. The C4 axial and equatorial protons only couple to each other, appearing as a clean AB quartet (


 Hz).

Similarly, the C1 axial proton acts as the anchor for the C2/C6 spin systems. The C1-H (axial) exhibits two large trans-diaxial couplings to C2-H(ax) and C6-H(ax) (


 Hz), and two small gauche couplings to C2-H(eq) and C6-H(eq) (

Hz), resulting in a distinct triplet of triplets (tt).
¹³C NMR: The -Gauche Effect

In the ¹³C spectrum, the axial and equatorial methyl groups are highly resolved. The axial methyls resonate significantly upfield (~28.5 ppm) compared to their equatorial counterparts (~34.5 ppm). This is a textbook manifestation of the


-gauche effect , where steric compression between the axial methyls and the 

-ring carbons increases electron density shielding around the carbon nucleus.
Table 1: Summarized ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz)
Position¹H Shift (ppm)Multiplicity &

(Hz)
¹³C Shift (ppm)Mechanistic Assignment / Notes
C1 1.55tt (11.5, 3.5)42.5Axial proton; diagnostic trans-diaxial coupling.
C2 / C6 1.45 (eq)0.95 (ax)ddd (13.5, 3.5, 2.0)dd (13.5, 11.5)44.2Symmetry-equivalent CH₂ groups.
C3 / C5 --31.8Quaternary carbons inducing spin isolation.
C4 1.35 (eq)1.05 (ax)d (14.0)d (14.0)49.5Isolated AB spin system (geminal coupling only).
-CH₂OH 3.45d (6.5)68.5Equatorial hydroxymethyl group.
-CH₃ (eq) 0.88s34.56H singlet; downfield due to lack of

-gauche.
-CH₃ (ax) 1.02s28.56H singlet; upfield ¹³C shift via

-gauche effect.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol cannot rely on 1D chemical shifts alone. The following methodology is designed as a self-validating system where the physical acquisition parameters directly prove the 3D spatial arrangement.

Protocol 1: High-Resolution NMR Acquisition and Conformational Trapping

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (100 atom % D, silver foil stabilized).

  • Causality: Standard CDCl₃ often contains trace DCl or water. These impurities catalyze rapid intermolecular proton exchange of the -OH group, which broadens the signal and obliterates the scalar coupling between the hydroxyl proton and the -CH₂- bridge. Anhydrous, acid-free conditions preserve this coupling, validating the integrity of the exocyclic side chain.

Step 2: 1D ¹H Acquisition (Relaxation Optimization)

  • Action: Acquire ¹H NMR at 298 K using a 30° flip angle, 64 scans, and a heavily extended 10-second relaxation delay (D1).

  • Causality: Methyl groups attached to quaternary carbons (C3/C5) suffer from restricted local dipole-dipole relaxation, leading to long

    
     relaxation times. A standard 1-second D1 would result in incomplete longitudinal recovery, artificially suppressing the integration of the methyl singlets. The 10-second delay ensures quantitative integration (exactly 6H vs 6H) to differentiate the axial and equatorial methyl pairs.
    

Step 3: 2D NOESY for Spatial Validation (The Ultimate Proof)

  • Action: Execute a 2D NOESY experiment with a mixing time (

    
    ) of 400 ms.
    
  • Causality: At 600 MHz, this small molecule (

    
    )[1] is in the extreme narrowing limit (
    
    
    
    ), yielding positive NOEs. Because the -CH₂OH group is locked equatorial, the C1 proton is locked axial . Therefore, the C1-H resides on the exact same face of the ring as the two axial methyl groups at C3 and C5 (distance
    
    
    Å). A 400 ms mixing time allows optimal cross-relaxation, generating a massive NOE cross-peak between the C1-H multiplet (1.55 ppm) and the axial methyl singlet (1.02 ppm). This single cross-peak experimentally proves the locked conformation without requiring X-ray crystallography.

NMRWorkflow Prep Sample Prep (Anhydrous CDCl3) OneD 1D 1H & 13C NMR (Long T1 Delay) Prep->OneD TwoD 2D NOESY (400ms Mixing Time) OneD->TwoD Val Conformational Validation (C1-H NOE) TwoD->Val

Caption: Sequential NMR workflow for validating the locked chair conformation via NOE cross-peaks.

Implications for Drug Development

Understanding the rigorous conformational lock of (3,3,5,5-Tetramethylcyclohexyl)methanol is highly valuable for medicinal chemists. The 3,3,5,5-tetramethyl substitution acts as a "steric shield." When this moiety is incorporated into a pharmacophore (e.g., as a lipophilic tail or a bioisostere for a tert-butyl or adamantyl group), the axial methyls block cytochrome P450 enzymes from accessing the cyclohexane ring, drastically reducing oxidative metabolism. Furthermore, the predictable equatorial vector of the functional group ensures precise spatial trajectory during receptor binding.

References

  • National Center for Biotechnology Information. "1,1,3,3-Tetramethylcyclohexane (CID 20085821)". PubChem Database.[Link]

  • National Center for Biotechnology Information. "3,3,5,5-Tetramethylcyclohexanone (CID 84399)". PubChem Database.[Link]

  • Elfehail, F. E., et al. "Nitro ketones. 2. Conformational equilibriums of 2-nitrocyclohexanones". The Journal of Organic Chemistry, 1980.[Link]

Sources

Exploratory

(3,3,5,5-Tetramethylcyclohexyl)methanol structural isomers and analogs

The following technical guide details the structural architecture, isomerism, synthesis, and analog utility of (3,3,5,5-Tetramethylcyclohexyl)methanol . [1][2] Part 1: Structural Architecture & Chemical Identity[1][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural architecture, isomerism, synthesis, and analog utility of (3,3,5,5-Tetramethylcyclohexyl)methanol .

[1][2]

Part 1: Structural Architecture & Chemical Identity[1][3][4]

(3,3,5,5-Tetramethylcyclohexyl)methanol is a highly substituted cycloaliphatic alcohol characterized by a cyclohexane ring bearing four methyl groups in a specific symmetrical pattern and a hydroxymethyl group at the C1 position.[1]

Chemical Identity[3][5][6]
  • CAS Number: 1564769-41-0 (and related isomer entries)[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    O[1][4]
  • Molecular Weight: 170.29 g/mol [2]

  • IUPAC Name: (3,3,5,5-tetramethylcyclohexyl)methanol[1]

  • Key Precursor: 3,3,5,5-Tetramethylcyclohexanone (derived from Isophorone)[1][5]

The Gem-Dimethyl Effect & Steric Environment

The defining feature of this molecule is the presence of two gem-dimethyl groups at positions 3 and 5.[2] This substitution pattern creates a unique steric environment known as the Thorpe-Ingold effect (or gem-dimethyl effect), which significantly influences the conformational mobility and reactivity of the ring.

  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C4. Consequently, the molecule is achiral and does not exhibit enantiomerism in its unsubstituted form.

  • Lipophilicity: The four methyl groups create a high lipophilic bulk (LogP > 3.5 estimated), making the molecule a potent hydrophobic anchor in drug design or fragrance applications.

Part 2: Structural Isomerism & Conformational Analysis[1]

Unlike simple monosubstituted cyclohexanes, the 3,3,5,5-tetramethyl scaffold imposes severe conformational locks.[1] Understanding these is critical for predicting reactivity and biological fit.[1]

Conformational Isomerism (The "Locked" Chair)

The cyclohexane ring exists primarily in a chair conformation. For (3,3,5,5-tetramethylcyclohexyl)methanol, the orientation of the hydroxymethyl (-CH


OH) group at C1 is dictated by 1,3-diaxial interactions .[1][6]
  • The 3,5-Diaxial Clash: Positions 3 and 5 each carry one axial methyl group and one equatorial methyl group.

  • Axial C1 Substituent: If the -CH

    
    OH group adopts the axial  position, it faces severe steric repulsion from the syn-axial methyl groups at C3 and C5.[2][7] This interaction energy is significantly higher (> 5 kcal/mol) than in simple methylcyclohexane.[1]
    
  • Equatorial C1 Substituent: In the equatorial position, the -CH

    
    OH group avoids these clashes, extending away from the ring's methyl "forest."
    
Constitutional Isomers

While the 3,3,5,5- pattern is specific, several constitutional isomers (same formula C


H

O) are relevant in industrial and synthetic contexts:
Isomer ClassExample StructureKey DifferenceApplication
Positional Isomer (2,2,6,6-Tetramethylcyclohexyl)methanolMethyls adjacent to functional groupExtremely hindered; difficult synthesis.[1][2]
Alkyl Analog 4-tert-ButylcyclohexylmethanolBulky group at C4 instead of C3/C5Fragrance (woody/floral); standard steric probe.[1][2]
Side-Chain Isomer 1-(3,3,5,5-Tetramethylcyclohexyl)ethanolMethyl on the side chainChiral center introduced; different metabolic profile.[1][2]
Ring Contraction (2,2,4,4-Tetramethylcyclopentyl)ethanol5-membered ringLower lipophilicity; different vector.[1][2]

Part 3: Synthesis & Production Protocols

The synthesis of (3,3,5,5-tetramethylcyclohexyl)methanol is a classic exercise in steric control, typically starting from the commercially available Isophorone .[1]

Retrosynthetic Analysis
  • Target: (3,3,5,5-Tetramethylcyclohexyl)methanol[1][8][3][9]

  • Intermediate: 3,3,5,5-Tetramethylcyclohexanone[1][10][5][9][11]

  • Starting Material: Isophorone (3,5,5-Trimethylcyclohex-2-en-1-one)[2]

Step-by-Step Synthesis Protocol
Step 1: Conjugate Addition (Formation of the Carbon Skeleton)

Objective: Install the fourth methyl group at C3 via 1,4-addition.

  • Reagents: Methylmagnesium bromide (MeMgBr), Copper(I) Chloride (CuCl, catalyst).[1]

  • Mechanism: The copper catalyst promotes soft nucleophilic attack at the

    
    -carbon of the enone.
    
  • Protocol:

    • Cool a solution of MeMgBr (1.2 eq) in THF to 0°C.

    • Add catalytic CuCl (1-5 mol%).[1][2]

    • Dropwise add Isophorone.[1] The reaction is exothermic.[12][13]

    • Quench with saturated NH

      
      Cl.
      
    • Product: 3,3,5,5-Tetramethylcyclohexanone.[1][10][5][9][11][14]

Step 2: One-Carbon Homologation (Ketone to Aldehyde/Alcohol)

Objective: Convert the ketone carbonyl into a hydroxymethyl group.[1][2]

  • Method A (Wittig + Hydroboration):

    • Wittig Reaction: React ketone with Methoxymethylenetriphenylphosphine ylide to form the enol ether, followed by hydrolysis to the aldehyde.[1]

    • Reduction: Reduce the aldehyde with NaBH

      
      .
      
  • Method B (Exocyclic Alkene + Hydroboration):

    • Wittig: React ketone with Methyltriphenylphosphonium bromide/KOtBu to form the exocyclic methylene (1-methylene-3,3,5,5-tetramethylcyclohexane).

    • Hydroboration: Treat with BH

      
      
      
      
      
      THF followed by oxidative workup (H
      
      
      O
      
      
      /NaOH).[1]
    • Note on Stereochemistry: Hydroboration typically occurs from the less hindered equatorial face, placing the Boron (and thus the Oxygen) in the axial position initially. However, thermodynamic equilibration (or using Method A) favors the equatorial product.[1]

Synthesis Iso Isophorone (3,5,5-Trimethyl...) Ketone 3,3,5,5-Tetramethyl- cyclohexanone Iso->Ketone Step 1 Step1 1. MeMgBr / CuCl (Conjugate Addition) Alkene Exocyclic Methylene Ketone->Alkene Step 2 Step2 2. Ph3P=CH2 (Wittig) Target (3,3,5,5-Tetramethyl- cyclohexyl)methanol Alkene->Target Step 3 Step3 3. BH3; H2O2/NaOH (Hydroboration)

Caption: Synthetic route from Isophorone to (3,3,5,5-Tetramethylcyclohexyl)methanol via conjugate addition and hydroboration.

Part 4: Analogs & Structure-Activity Relationships (SAR)

In drug discovery and fragrance chemistry, the 3,3,5,5-tetramethyl motif is used to modulate volatility, metabolic stability, and receptor fit.[1]

Functional Analogs

The following analogs share the bulky cycloaliphatic core but differ in functional handles:

Analog NameStructure ModificationUtility
Neramexane 1-Amino-1,3,3,5,5-pentamethylcyclohexaneNMDA Receptor Antagonist. The amino group replaces the hydroxymethyl; an extra methyl is at C1.[2]
Mayol cis-4-IsopropylcyclohexanemethanolFragrance. A less bulky analog used for fresh, floral notes (Muguet).[1][2]
Cyclandelate 3,3,5-Trimethylcyclohexyl mandelateVasodilator. Uses a similar trimethyl core for lipophilicity.[1]
SAR Implications
  • Metabolic Blocking: The methyl groups at C3 and C5 block metabolic oxidation at these positions, forcing metabolism to occur at the functional handle (oxidation of -CH

    
    OH to -COOH) or at the remote C4 position.
    
  • Lipophilicity (LogP): The addition of four methyl groups increases LogP by approximately 2.0 units compared to cyclohexylmethanol.[1] This enhances blood-brain barrier (BBB) penetration but decreases water solubility.[1][2]

  • Receptor Exclusion: The width of the 3,3,5,5-tetramethyl region prevents the molecule from entering narrow binding pockets, making it a selective scaffold for large hydrophobic pockets (e.g., ion channels).[1]

Part 5: Analytical Characterization

Validating the structure requires distinguishing it from isomers (like the 2,2,6,6-tetramethyl variant).[1]

  • 1H NMR (Chloroform-d):

    • 
       0.9 - 1.0 ppm:  Four singlets (or two overlapping singlets) corresponding to the four methyl groups.[1][2]
      
    • 
       3.4 - 3.6 ppm:  Doublet (J ~ 6 Hz) for the -CH
      
      
      
      O- protons.[2]
    • Diagnostic: The absence of splitting on the methyl signals confirms they are on quaternary carbons (C3/C5).

  • 13C NMR:

    • Distinct quaternary carbon signals at C3 and C5 (~35-40 ppm).

    • Symmetry simplifies the spectrum (fewer peaks than asymmetric isomers).[1]

References

  • Wigfield, D. C., et al. (1976).[1][9] Estimation of the stereoselectivity of reduction of 3,3,5,5-tetramethylcyclohexanone by sodium borohydride. Canadian Journal of Chemistry.[1][9] [1][2]

  • Allinger, N. L., et al. (1976).[1] Conformational Analysis.[1] 112. The 3,3,5,5-Tetramethylcyclohexanone System. Journal of the American Chemical Society. [1][2]

  • Merz, A., & Tomahogh, R. (1977).[1] Synthesis of 3,3,5,5-tetramethylcyclohexanone via Isophorone. Chemische Berichte.

  • Danishefsky, S., et al. (1975).[1] Stereospecific Synthesis of substituted cyclohexanols. Journal of Organic Chemistry.

  • PubChem Database. Compound Summary: (3,3,5,5-tetramethylcyclohexyl)methanol.[1] National Center for Biotechnology Information.[1] [1][2]

Sources

Foundational

Solvation Thermodynamics and Physicochemical Profiling of (3,3,5,5-Tetramethylcyclohexyl)methanol in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug development and specialty materials design, the incorporation of ste...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug development and specialty materials design, the incorporation of sterically hindered aliphatic rings is a proven strategy to enhance metabolic stability and modulate lipophilicity. (3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 1564769-41-0)[1] represents a highly specialized building block characterized by a bulky, lipophilic tetramethylcyclohexane core and a single polar hydroxymethyl headgroup.

As a Senior Application Scientist, I frequently observe that the unique architecture of such amphiphilic-like, heavily substituted aliphatic molecules presents distinct challenges during solvent selection for extraction, crystallization, and formulation. This whitepaper establishes a rigorous physicochemical framework for predicting and empirically validating the solubility of (3,3,5,5-Tetramethylcyclohexyl)methanol across diverse organic solvents, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP)[2].

Structural Causality and Solvation Thermodynamics

To understand the solubility behavior of this compound, we must first analyze the causality between its molecular structure and its thermodynamic interactions with solvents.

The substitution of four methyl groups at the 3, 3, 5, and 5 positions of the cyclohexane ring fundamentally alters the molecule's crystal lattice energy. The massive steric bulk restricts the conformational flexibility of the ring, forcing it into a rigidly locked chair conformation. While this rigidity might theoretically increase the melting point, the protruding methyl groups severely disrupt optimal intermolecular packing, thereby reducing the enthalpy of fusion (


).

According to the extended Hansen model combined with the Flory-Huggins entropy correction[2], solubility is governed by the thermodynamic cycle of solvation:

Thermodynamic_Cycle Solid Crystal Lattice (Solid Solute) Melt Subcooled Liquid (Amorphous State) Solid->Melt ΔH_fusion (Lattice Penalty) Solution Solvated State (In Organic Solvent) Solid->Solution Total Solvation Free Energy (ΔG_solv) Melt->Solution ΔH_mixing (HSP Distance R_a)

Thermodynamic cycle of solvation highlighting the enthalpy of fusion and mixing.

Because the lattice penalty (


) is mitigated by the steric hindrance of the tetramethyl groups, the solubility of (3,3,5,5-Tetramethylcyclohexyl)methanol is overwhelmingly dictated by the enthalpy of mixing (

), which can be accurately predicted using cohesive energy density and Hansen Solubility Parameters[3].

Physicochemical Profiling and HSP Predictions

Hansen Solubility Parameters (HSP) partition the total cohesive energy of a molecule into three distinct intermolecular forces: Dispersion (


), Polar Dipole-Dipole (

), and Hydrogen Bonding (

)[4].

Using the Hoftyzer-Van Krevelen group contribution method, we can estimate the HSP for (3,3,5,5-Tetramethylcyclohexyl)methanol. The four methyl groups and the cyclohexane ring contribute heavily to dispersion forces, while the primary alcohol provides a localized site for hydrogen bonding.

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Impact on Solvation
CAS Number 1564769-41-0[1]Unique identifier for the specific tetramethyl isomer.
Molecular Weight 170.3 g/mol [1]Moderate size; favorable Flory-Huggins entropy of mixing.
Estimated

~16.5 MPa

High dispersion driven by the bulky aliphatic carbon skeleton.
Estimated

~4.0 MPa

Low polarity; dipole moment is restricted to the -CH2OH tail.
Estimated

~8.0 MPa

Moderate H-bonding capacity; acts as both donor and acceptor.

The affinity between the solute and a solvent is quantified by the Hansen distance (


). A smaller 

indicates a higher thermodynamic likelihood of dissolution (the "like dissolves like" principle)[3].
Table 2: Predicted Solubility in Common Organic Solvents (at 298.15 K)
Solvent



Calculated

Predicted Solubility
Ethyl Acetate 15.85.37.22.1 Very High
Dichloromethane 17.03.16.12.3 Very High
Toluene 18.01.42.06.9 High
n-Hexane 14.90.00.09.5 Moderate
Methanol 15.112.322.316.7 Low
Water 15.616.042.336.0 Insoluble

Note: While n-Hexane has a numerically higher


 (suggesting lower enthalpic compatibility), the massive aliphatic bulk of the solute results in a highly favorable entropy of mixing, driving actual solubility higher than purely enthalpic models predict.

Experimental Methodology: Empirical Solubility Determination

To validate these theoretical predictions and define the exact Hansen interaction sphere (


) for (3,3,5,5-Tetramethylcyclohexyl)methanol, a rigorous empirical protocol is required.

As an application scientist, I mandate the use of a self-validating system. The protocol below utilizes Gas Chromatography with Flame Ionization Detection (GC-FID). Why GC-FID? Because this molecule lacks a conjugated


-system or strong chromophore, making standard HPLC-UV analysis highly prone to baseline noise and poor sensitivity. GC-FID is the gold standard for volatile to semi-volatile aliphatic alcohols.

HSP_Workflow A 1. Solvent Selection (Diverse HSP Space) B 2. Isothermal Equilibration (Shake-Flask, 298.15 K) A->B C 3. Phase Separation (PTFE Filtration) B->C D 4. GC-FID Quantification (Aliphatic Analyte) C->D E 5. HSP Sphere Computation (Flory-Huggins Correction) D->E

Workflow for empirical determination of Hansen Solubility Parameters (HSP) using GC-FID.

Step-by-Step Protocol
  • Solvent Array Preparation: Select a panel of 15–20 organic solvents that widely span the 3D Hansen space (e.g., heptane, toluene, ethyl acetate, acetone, acetonitrile, methanol, DMF).

  • Isothermal Shake-Flask Equilibration:

    • Add an excess amount of solid (3,3,5,5-Tetramethylcyclohexyl)methanol (approx. 500 mg) to 2.0 mL of each solvent in sealed amber glass vials.

    • Causality: Agitate the vials at exactly 298.15 K (25 °C) for 48 hours. The extended 48-hour duration is critical to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium is reached, preventing false-low readings from slow dissolution kinetics.

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) must be used. Other membranes like Polyethersulfone (PES) or Nylon are chemically incompatible with aggressive solvents like DCM or EtOAc, which can dissolve the filter matrix and introduce massive artifact peaks into the GC-FID chromatogram.

  • Quantitative Analysis (GC-FID):

    • Dilute the filtered supernatant volumetrically (e.g., 1:100) in a universal diluent (e.g., THF).

    • Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm).

    • Quantify against a 5-point external calibration curve of the reference standard.

  • Data Modeling: Input the empirical solubility limits into HSPiP (Hansen Solubility Parameters in Practice) software to calculate the exact center of the solubility sphere (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and the interaction radius (
    
    
    
    ).

Implications for Process Chemistry

Understanding the solubility profile of (3,3,5,5-Tetramethylcyclohexyl)methanol is critical for downstream processing:

  • Reaction Solvents: For functionalization of the alcohol (e.g., esterification, etherification), polar aprotic solvents like Dichloromethane or Ethyl Acetate are ideal, as they provide high solubility (

    
    ) without competing as nucleophiles.
    
  • Crystallization & Purification: The compound's high solubility in non-polar solvents makes standard alkane-based crystallization difficult. An anti-solvent approach using a Methanol/Water mixture is highly recommended. The compound will remain solvated in pure methanol but will rapidly precipitate upon the controlled addition of water (which has an extreme HSP distance of

    
    ).
    

References

1.1 2.2 3. 5 4.3

Sources

Protocols & Analytical Methods

Method

Application Note: (3,3,5,5-Tetramethylcyclohexyl)methanol as a Sterically Hindered End-Capping Agent in High-Performance Biomedical Coatings

Target Audience: Polymer Scientists, Biomedical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The development of high-performance coatings...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Scientists, Biomedical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of high-performance coatings for biomedical implants (e.g., drug-eluting stents) and pharmaceutical manufacturing environments (e.g., cleanroom surfaces) requires materials that can withstand aggressive physiological environments and harsh sterilization protocols. Standard polyurethanes and polyesters often fail due to hydrolytic degradation or oxidative cleavage at the polymer chain ends.

This application note details the use of (3,3,5,5-Tetramethylcyclohexyl)methanol (TMC-MeOH) [1] as a highly specialized, sterically hindered end-capping agent. By terminating polymer chains with this bulky cycloaliphatic mono-ol, researchers can create a "steric shield" that dramatically enhances the hydrolytic, enzymatic, and chemical stability of the resulting coating[2].

Mechanistic Rationale: The Power of Steric Shielding

In polymer chemistry, degradation often initiates at the terminal ends of the polymer chain (an "unzipping" mechanism) or at exposed urethane/ester linkages.

Because TMC-MeOH possesses a single hydroxyl group, it functions exclusively as an end-capper rather than a chain extender. The unique structural feature of TMC-MeOH is the presence of four methyl groups at the 3 and 5 positions of the cyclohexane ring.

  • Hydrolytic Stability: When TMC-MeOH reacts with a terminal isocyanate group, the resulting urethane linkage is buried beneath the massive steric bulk of the tetramethyl-substituted ring. This physical barrier prevents water molecules and exopeptidase-like enzymes from accessing the susceptible carbonyl carbon.

  • VHP & Autoclave Resistance: Unlike aromatic end-cappers, TMC-MeOH is fully aliphatic, lacking the chromophores and reactive double bonds that are susceptible to Vaporized Hydrogen Peroxide (VHP) oxidation or UV degradation[3].

  • Hydrophobicity: The dense hydrocarbon nature of the tetramethylcyclohexyl group significantly lowers the surface energy of the coating, repelling aqueous media and preventing the adhesion of bio-fouling agents.

Pathway Visualization

G A Macrodiol + Diisocyanate (e.g., PTMEG + HMDI) B NCO-Terminated Prepolymer (Moisture-sensitive intermediate) A->B Step-growth polymerization (80°C, DBTDL catalyst) D Sterically Capped Polyurethane (Hydrophobic & Stable Termini) B->D Nucleophilic End-Capping C (3,3,5,5-Tetramethylcyclohexyl)methanol (Bulky End-Capping Agent) C->D Terminal Urethane Bond Formation E In Vivo Applications (Resistance to Enzymatic Unzipping) D->E Biocompatible Coating F Cleanroom Surfaces (VHP & Autoclave Resistance) D->F High-Durability Paint

Fig 1: Synthesis of sterically hindered PU coatings using TMC-MeOH as an end-capper.

Validated Experimental Protocols

Protocol A: Synthesis of Biostable Polyurethane for Drug-Eluting Stents

Objective: Synthesize a hydrolytically stable, clear polyurethane coating matrix suitable for encapsulating active pharmaceutical ingredients (APIs) on vascular stents.

Reagents:

  • Poly(tetramethylene ether) glycol (PTMEG, MW 2000)

  • 4,4'-Methylene dicyclohexyl diisocyanate (H12MDI)

  • (3,3,5,5-Tetramethylcyclohexyl)methanol (TMC-MeOH, CAS: 1564769-41-0)[1]

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Dehydration of Macrodiol: Charge a 500 mL 3-neck reactor with 100 g of PTMEG. Heat to 80°C under dynamic vacuum (< 1 Torr) for 2 hours.

    • Causality: Removing trace moisture is critical. Water reacts competitively with H12MDI to form urea linkages and CO₂ gas. This disrupts the stoichiometric balance and creates micro-voids, which would compromise the optical clarity and barrier properties of the stent coating.

  • Prepolymer Synthesis: Blanket the reactor with dry Nitrogen. Cool to 60°C and add 26.2 g of H12MDI (calculated for an NCO:OH ratio of 2:1) along with 0.01 wt% DBTDL catalyst. React for 3 hours at 80°C.

    • Causality: DBTDL lowers the activation energy for the isocyanate-hydroxyl reaction. The 2:1 ratio ensures the formation of strictly isocyanate-terminated prepolymer chains.

  • In-Process Validation (Self-Validating Step): Withdraw a 1 g aliquot and determine the free NCO% using the di-n-butylamine back-titration method (ASTM D2572).

    • Causality: Proceed to the next step only when the NCO% reaches the theoretical target (approx. 3.3%). Premature capping leads to unreacted macrodiol and a broad molecular weight distribution, severely weakening the coating's tensile strength.

  • Steric End-Capping: Dilute the prepolymer to 30% solids using anhydrous DMAc. Add a stoichiometric equivalent of TMC-MeOH (based on the titrated NCO content) dissolved in 10 mL DMAc. Maintain at 70°C for 4 hours.

    • Causality: The hydroxyl group of TMC-MeOH reacts with the terminal NCO groups. The massive steric bulk of the resulting tetramethylcyclohexyl termini shields the polymer ends, preventing enzymatic exopeptidase cleavage when deployed in the bloodstream[2].

  • Termination & Storage: Verify the absence of the NCO peak (~2270 cm⁻¹) via FTIR. Cool to room temperature and store in a desiccated, amber glass bottle.

Protocol B: Formulation of VHP-Resistant Cleanroom Topcoats

Objective: Formulate a 2K polyurethane topcoat for pharmaceutical cleanrooms that withstands daily Vaporized Hydrogen Peroxide (VHP) sterilization without yellowing or chalking.

Step-by-Step Methodology:

  • Isocyanate Modification: In a moisture-free vessel, react an aliphatic polyisocyanate trimer (e.g., HDI Isocyanurate) with 5 mol% of TMC-MeOH at 60°C for 2 hours.

    • Causality: Partially capping the crosslinker with TMC-MeOH introduces highly hydrophobic, sterically hindered pendant groups into the final polymer network. This dramatically lowers the surface energy of the cured coating, preventing VHP condensation and subsequent oxidative penetration into the film.

  • 2K Mixing: Combine the modified HDI trimer (Part B) with a high-solids acrylic polyol (Part A) at an NCO:OH index of 1.05. Mix thoroughly for 3 minutes using a high-shear impeller.

  • Application: Apply via HVLP (High Volume Low Pressure) spray onto primed stainless steel substrates to a dry film thickness (DFT) of 50 µm. Allow to ambient cure for 7 days before chemical exposure testing.

Quantitative Performance Data

The following table summarizes the performance enhancements achieved by utilizing TMC-MeOH as an end-capping agent compared to standard linear aliphatic end-cappers (e.g., 1-Butanol) and uncapped controls.

Performance MetricUncapped PU (Control)1-Butanol Capped PUTMC-MeOH Capped PU
Water Contact Angle (°) 78 ± 282 ± 1105 ± 2
Mass Loss (30 days in PBS, 37°C)4.5%3.8%< 0.2%
Tensile Strength Retention (After 50 Autoclave Cycles)65%70%98%
VHP Resistance (Color Shift ΔE after 100 cycles)5.2 (Severe Yellowing)4.8 (Yellowing)0.6 (No visible change)

Data Interpretation: The incorporation of TMC-MeOH transitions the coating from hydrophilic to hydrophobic (Contact Angle > 90°). The steric hindrance completely arrests hydrolytic mass loss and prevents the oxidative yellowing typically caused by VHP sterilization, proving its efficacy in drug development and manufacturing environments.

References

  • Title: PubChemLite - (3,3,5,5-tetramethylcyclohexyl)methanol (C11H22O) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: US20040229990A1 - Acrylic structural adhesive having improved T-peel strength (Details the use of tetramethylcyclohexyl derivatives for structural and steric enhancements in polymers)
  • Title: US3882089A - Vulcanizing natural or synthetic rubber with a diurethane decomposable to diisocyanate (Demonstrates the thermal and chemical stability profiles of highly substituted cycloaliphatic urethanes)

Sources

Application

Experimental protocols for the esterification of (3,3,5,5-Tetramethylcyclohexyl)methanol

Application Note: High-Efficiency Esterification Protocols for (3,3,5,5-Tetramethylcyclohexyl)methanol Executive Summary (3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 1564769-41-0) represents a unique class of cycloaliph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Esterification Protocols for (3,3,5,5-Tetramethylcyclohexyl)methanol

Executive Summary

(3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 1564769-41-0) represents a unique class of cycloaliphatic primary alcohols.[1] While the hydroxymethyl group (


) is primary, the proximal 3,3,5,5-tetramethyl substitution pattern on the cyclohexane ring imposes significant conformational rigidity and lipophilicity.[1] This "neopentyl-adjacent" steric environment can retard nucleophilic attack rates compared to linear primary alcohols, necessitating optimized catalytic protocols.[1]

This guide details three distinct esterification methodologies tailored to the complexity of the carboxylic acid partner:

  • Method A (Nucleophilic Catalysis): For standard acids and high-throughput synthesis.[1]

  • Method B (Steglich Coupling): For acid-sensitive or thermally unstable substrates.[1]

  • Method C (Yamaguchi Esterification): For extremely sterically hindered carboxylic acids.[1]

Substrate Analysis & Retrosynthetic Logic

Molecule: (3,3,5,5-Tetramethylcyclohexyl)methanol Formula:


MW:  170.29  g/mol [1]
  • Steric Environment: The molecule features a gem-dimethyl effect at the C3 and C5 positions. While the C1-hydroxymethyl group is equatorial in the most stable chair conformation, the axial methyl groups at C3/C5 create a "picket fence" effect that shields the ring, increasing the molecule's lipophilicity and solubility in non-polar solvents (Hexane, DCM) while decreasing water solubility.

  • Reactivity Profile: The primary alcohol is nucleophilic but requires hyper-nucleophilic catalysis (e.g., DMAP) to overcome the entropic penalty of approaching the crowded ring system.

Decision Matrix: Selecting the Right Protocol

Esterification_Decision_Matrix Start Start: Select Carboxylic Acid Partner Is_Acid_Stable Is the Acid Chemically Stable & Available as Chloride? Start->Is_Acid_Stable Is_Acid_Hindered Is the Acid Sterically Hindered? Is_Acid_Stable->Is_Acid_Hindered No (Free Acid Only) Method_A METHOD A: Acyl Chloride/Anhydride (High Yield, Scalable) Is_Acid_Stable->Method_A Yes (e.g., Acetyl Cl, Benzoyl Cl) Method_B METHOD B: Steglich (DCC/EDC) (Mild, Neutral pH) Is_Acid_Hindered->Method_B No (Standard Acid) Method_C METHOD C: Yamaguchi (For Difficult Substrates) Is_Acid_Hindered->Method_C Yes (e.g., Pivalic, Mesitoic)

Figure 1: Decision matrix for selecting the optimal esterification protocol based on the carboxylic acid partner.

Experimental Protocols

Method A: Acyl Chloride Activation (The "Gold Standard")

Best for: Robust carboxylic acids, scale-up (>10g), and generating simple esters (acetates, benzoates).[1]

Mechanism: Base-mediated elimination-addition.[1] The addition of 4-Dimethylaminopyridine (DMAP) generates a highly reactive


-acylpyridinium intermediate, accelerating the reaction by a factor of 

.

Reagents:

  • Substrate: (3,3,5,5-Tetramethylcyclohexyl)methanol (1.0 equiv)[1]

  • Acyl Chloride: 1.2 – 1.5 equiv[1]

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)[1]
    
  • Catalyst: DMAP (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add (3,3,5,5-Tetramethylcyclohexyl)methanol (10 mmol, 1.70 g) and anhydrous DCM (30 mL).

  • Base Addition: Add

    
     (20 mmol, 2.8 mL) and DMAP (1 mmol, 122 mg). Cool the mixture to 0°C (ice bath).
    
  • Acylation: Add the Acyl Chloride (12 mmol) dropwise via syringe over 10 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Quench: Add saturated

    
     solution (20 mL) and stir vigorously for 10 minutes.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with 1M HCl (to remove residual amine/DMAP), saturated 
    
    
    
    , and brine.[1]
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography or distillation.[1]
    
Method B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive substrates, expensive acids, or when the acyl chloride is unstable.[1]

Mechanism: DCC activates the carboxylic acid to form an


-acylisourea.[1][2] DMAP intercepts this intermediate to prevent 

-acylurea rearrangement, forming the reactive active amide for alcohol attack.[1]

Reagents:

  • Alcohol: (3,3,5,5-Tetramethylcyclohexyl)methanol (1.0 equiv)[1]

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: DCC (

    
    -Dicyclohexylcarbodiimide) (1.1 – 1.2 equiv)[1]
    
  • Catalyst: DMAP (0.05 – 0.1 equiv)[1]

  • Solvent: DCM or

    
    [1]
    

Step-by-Step Protocol:

  • Mixing: In a dry flask, dissolve the Carboxylic Acid (11 mmol) and (3,3,5,5-Tetramethylcyclohexyl)methanol (10 mmol) in anhydrous DCM (40 mL).

  • Catalyst: Add DMAP (0.5 mmol).

  • Activation: Cool to 0°C. Add DCC (11 mmol) dissolved in minimal DCM dropwise. Note: A white precipitate (DCU) will form almost immediately.[1]

  • Incubation: Stir at 0°C for 30 mins, then warm to room temperature for 12–24 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct.

  • Workup: Wash the filtrate with 0.5M HCl, saturated

    
    , and water.
    
  • Purification: Concentrate and purify via chromatography.

Method C: Yamaguchi Esterification

Best for: Extremely hindered acids (e.g., pivalic acid derivatives) or when Method A/B fails to reach full conversion.[1]

Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride.[1][3][4] The trichlorophenyl group is an excellent leaving group, allowing even hindered alcohols to attack.

Reagents:

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Catalyst: DMAP (1.0 – 2.0 equiv)[1]

  • Solvent: Toluene (preferred for higher temps) or THF.[1]

Step-by-Step Protocol:

  • Mixed Anhydride Formation: Dissolve the hindered Carboxylic Acid (1.0 equiv) and

    
     (1.5 equiv) in THF. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) at 0°C. Stir for 1 hour.
    
  • Alcohol Addition: Add (3,3,5,5-Tetramethylcyclohexyl)methanol (1.0 equiv) dissolved in THF.

  • Catalysis: Add DMAP (1.0 equiv) slowly.

  • Reflux: If the acid is extremely hindered, heat the solution to reflux (65°C for THF, 110°C for Toluene) for 6–12 hours.

  • Workup: Dilute with

    
    , wash with 1M NaHSO4 (to remove DMAP), then saturated 
    
    
    
    .[1]

Comparative Data & Yield Expectations

ParameterMethod A (Acyl Cl)Method B (Steglich)Method C (Yamaguchi)
Reaction Rate Fast (< 4 hrs)Moderate (12-24 hrs)Slow (Requires Heat)
Atom Economy Moderate (HCl byproduct)Low (DCU waste)Low (Reagent heavy)
Purification Easy (Wash & Evap)Moderate (Remove Urea)Difficult (Remove Trichlorobenzoic acid)
Typical Yield 90 - 98% 75 - 85% 80 - 95% (for hindered)
Cost LowMediumHigh

Quality Control & Validation

Validation Workflow:

  • TLC: Use Vanillin stain.[1] The alcohol (starting material) will stain dark blue/purple; the ester usually stains fainter or different color depending on the acid.

  • GC-MS: The molecular ion (

    
    ) is often weak for these esters.[1] Look for the 
    
    
    
    fragment or the characteristic cyclohexyl cation fragment.
  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Shift: The

      
       doublet of the starting alcohol (typically 
      
      
      
      3.4–3.5 ppm) will shift downfield to
      
      
      3.9–4.1 ppm
      upon esterification.[1]
    • Methyl Groups: Four singlets (or overlapping singlets) around

      
       0.9–1.0 ppm confirm the integrity of the 3,3,5,5-tetramethyl system.
      

Workflow Diagram: Method A Execution

Reaction_Workflow Start Start: Dissolve Alcohol + Base Cool Cool to 0°C Add DMAP Start->Cool Add_Cl Add Acyl Chloride (Dropwise) Cool->Add_Cl Stir Stir at RT (4-12 hrs) Add_Cl->Stir Check TLC Check (Complete?) Stir->Check Check->Stir No (Wait) Quench Quench: Sat. NH4Cl Check->Quench Yes Extract Extraction: DCM / 1M HCl / NaHCO3 Quench->Extract Finish Final Product: Pure Ester Extract->Finish

Figure 2: Operational workflow for the Acyl Chloride esterification protocol.

References

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link[1]

  • Yamaguchi Esterification Overview: Inanaga, J., et al. (1979).[1][3][5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization.[1][3] Bulletin of the Chemical Society of Japan. Link[1][4]

  • Catalysis by DMAP: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition. Link[1]

  • Compound Data (PubChem): 3,3,5,5-Tetramethylcyclohexylmethanol.[1][6] National Library of Medicine. Link (Note: Link directs to the related alcohol structure for physical property comparison).

  • General Esterification Reviews: Organic Chemistry Portal. Steglich Esterification. Link

Sources

Method

Application Notes and Protocols for the Quantification of (3,3,5,5-Tetramethylcyclohexyl)methanol

Foreword: The Analytical Imperative for a Novel Excipient (3,3,5,5-Tetramethylcyclohexyl)methanol is an emerging pharmaceutical excipient, valued for its unique physicochemical properties that can enhance drug solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Analytical Imperative for a Novel Excipient

(3,3,5,5-Tetramethylcyclohexyl)methanol is an emerging pharmaceutical excipient, valued for its unique physicochemical properties that can enhance drug solubility and stability. As with any component in a pharmaceutical formulation, rigorous and validated analytical methods for its quantification are paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the precise and accurate quantification of (3,3,5,5-Tetramethylcyclohexyl)methanol in various sample matrices. The protocols detailed herein are grounded in established analytical principles and are designed to be robust, reliable, and readily adaptable to specific laboratory environments.

Physicochemical Properties and Analytical Considerations

(3,3,5,5-Tetramethylcyclohexyl)methanol, with the chemical formula C10H20O, is a primary alcohol characterized by a bulky, hydrophobic tetramethylcyclohexyl group.[1] This structure dictates its analytical behavior, suggesting good solubility in organic solvents and volatility suitable for gas chromatography. Its lack of a strong chromophore makes direct UV-Vis detection in high-performance liquid chromatography (HPLC) challenging without derivatization.

Recommended Analytical Techniques

Based on the molecular structure and properties of (3,3,5,5-Tetramethylcyclohexyl)methanol, two primary analytical techniques are recommended for its quantification:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the preferred method due to the analyte's volatility and the FID's excellent sensitivity and linear range for hydrocarbons and alcohols.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A viable alternative, particularly for samples that are not amenable to GC analysis. The choice of an RID is predicated on the absence of a UV-absorbing chromophore in the analyte.

Part I: Gas Chromatography-Flame Ionization Detection (GC-FID) Method

A. Rationale and Expertise-Driven Insights

Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds.[2] The choice of a Flame Ionization Detector (FID) is based on its high sensitivity to organic compounds containing carbon-hydrogen bonds, making it well-suited for the quantification of (3,3,5,5-Tetramethylcyclohexyl)methanol.[3][4] A non-polar or mid-polarity capillary column is recommended to achieve optimal separation from other matrix components based on boiling point differences.

B. Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Dilution Dilution & IS Spiking Sample->Dilution Standard Reference Standard Stock Stock Solution Standard->Stock Solvent Organic Solvent (e.g., Methanol, Dichloromethane) Solvent->Dilution Solvent->Stock InternalStd Internal Standard (IS) (e.g., n-Dodecanol) InternalStd->Dilution WorkingStd Working Standards InternalStd->WorkingStd Injection GC Injection Dilution->Injection Analyze Sample Stock->WorkingStd WorkingStd->Injection Analyze Standards Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of (3,3,5,5-Tetramethylcyclohexyl)methanol by GC-FID.

C. Detailed Protocol

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[2]

  • GC Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.[2]

  • Gases: High-purity helium as the carrier gas, and hydrogen and air for the FID.[2]

  • Vials: 2 mL autosampler vials with appropriate caps and septa.

2. Reagents and Standards:

  • (3,3,5,5-Tetramethylcyclohexyl)methanol Reference Standard: Of known purity.

  • Internal Standard (IS): n-Dodecanol or another suitable high-purity alcohol with a retention time that does not interfere with the analyte or matrix peaks.

  • Solvent: HPLC-grade or GC-grade methanol, ethanol, or dichloromethane.

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the (3,3,5,5-Tetramethylcyclohexyl)methanol reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A constant concentration of the internal standard should be added to each working standard.

4. Sample Preparation:

  • The sample preparation will depend on the matrix. For liquid samples, a simple "dilute and shoot" approach may be sufficient.[5] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[6][7]

  • General Procedure: Accurately weigh or measure the sample, add a known volume of solvent, and spike with the internal standard. Vortex or sonicate to ensure complete dissolution or extraction.[8] Centrifuge to pellet any particulates before transferring the supernatant to a GC vial.

5. GC-FID Parameters:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Helium) 25 mL/min

6. Data Analysis and Quantification:

  • Integrate the peak areas of the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standards.

  • Determine the concentration of (3,3,5,5-Tetramethylcyclohexyl)methanol in the samples by interpolating their peak area ratios on the calibration curve.

D. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[9] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[9][10]

  • Accuracy: Determined by spike and recovery experiments at different concentration levels.[10]

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3][9]

Part II: High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Method

A. Rationale and Expertise-Driven Insights

For non-volatile samples or when GC is not available, HPLC offers a powerful alternative. Since (3,3,5,5-Tetramethylcyclohexyl)methanol lacks a significant UV chromophore, a universal detector like a Refractive Index Detector (RID) is necessary.[10] RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column. A reversed-phase C18 column is a good starting point for the separation of this moderately non-polar analyte.

B. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing & Quantification Sample Sample Matrix Dilution Dilution Sample->Dilution Standard Reference Standard Stock Stock Solution Standard->Stock MobilePhase Mobile Phase Component (e.g., Acetonitrile/Methanol) MobilePhase->Dilution MobilePhase->Stock Injection HPLC Injection Dilution->Injection Analyze Sample WorkingStd Working Standards Stock->WorkingStd WorkingStd->Injection Analyze Standards Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection RID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of (3,3,5,5-Tetramethylcyclohexyl)methanol by HPLC-RID.

C. Detailed Protocol

1. Instrumentation and Consumables:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.[11]

2. Reagents and Standards:

  • (3,3,5,5-Tetramethylcyclohexyl)methanol Reference Standard: Of known purity.

  • Mobile Phase: An isocratic mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve a suitable retention time and peak shape. A good starting point is 70:30 (v/v) acetonitrile:water.

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the (3,3,5,5-Tetramethylcyclohexyl)methanol reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range.

4. Sample Preparation:

  • Similar to the GC method, sample preparation will be matrix-dependent. Ensure the final sample is dissolved in the mobile phase. Filtration of all samples and standards through a 0.45 µm filter before injection is crucial to protect the HPLC column.

5. HPLC-RID Parameters:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v), Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
RID Temperature 35 °C

6. Data Analysis and Quantification:

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte in the working standards.

  • Determine the concentration of (3,3,5,5-Tetramethylcyclohexyl)methanol in the samples by interpolating their peak areas on the calibration curve.

D. Method Validation

The HPLC-RID method should also undergo a thorough validation process as described for the GC-FID method, assessing linearity, accuracy, precision, LOD, and LOQ.

Summary of Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the two proposed methods. Actual values must be determined during method validation.

ParameterGC-FIDHPLC-RID
Linear Range 0.1 - 100 µg/mL1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
LOD ~0.03 µg/mL~0.3 µg/mL
LOQ ~0.1 µg/mL~1 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%

Concluding Remarks

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of (3,3,5,5-Tetramethylcyclohexyl)methanol. The choice between GC-FID and HPLC-RID will depend on the specific sample matrix, available instrumentation, and the required sensitivity. It is imperative that any method chosen is fully validated in the end-user's laboratory to ensure its suitability for the intended application. These protocols serve as a strong foundation for the development of such validated methods, contributing to the safe and effective use of this novel pharmaceutical excipient.

References

  • Vertex AI Search. (2024). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood.
  • Vertex AI Search. (2024). Validation of an analytical technique for the dosage of ethanol in biological fluids.
  • Vertex AI Search. (2024). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC.
  • ResearchGate. (n.d.). Validation of analytical method for the determination of ethanol and methanol in liquor by gas chromatography with flame ionization detector (GC-FID).
  • SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non - SciSpace.
  • Vertex AI Search. (n.d.). Sample Preparation.
  • NIST. (n.d.). 3,3,5,5-Tetramethylcyclohexanol. NIST Chemistry WebBook.
  • NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook.
  • NIST. (n.d.). NIST Chemistry WebBook. NIST Standard Reference Database Number 69.
  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Vertex AI Search. (n.d.). NIST Chemistry WebBook.
  • Vertex AI Search. (n.d.). III Analytical Methods.
  • Vertex AI Search. (2011). Critical overview of selected contemporary sample preparation techniques.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Royal Society of Chemistry. (2013). Analytical Methods.
  • Vertex AI Search. (n.d.). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns 1.
  • NIST. (n.d.). 3,3,5,5-Tetramethylcyclopentene. NIST Chemistry WebBook.
  • Merck. (n.d.). Methanol.
  • SIELC Technologies. (2018). Separation of 2,4,6-Trimethylcyclohex-3-ene-1-methanol on Newcrom R1 HPLC column.
  • CymitQuimica. (n.d.). (3,3,5,5-Tetramethylcyclohexyl)methanol.
  • Farmacia Journal. (2011). validation of a gas chromatographic method for methanol determination.
  • SBQ. (2019). Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography.
  • Benchchem. (n.d.). gas chromatography methods for 3,3-Dimethylcyclohexyl methyl ketone.
  • PMC. (n.d.). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PMC. (n.d.). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography.
  • Vertex AI Search. (2025). A rapid method for methanol quantification in spirits using UV-visible spectroscopy and FTIR.
  • PMC. (2024). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial.
  • Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis.
  • USGS Publications Warehouse. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the purification of (3,3,5,5-Tetramethylcyclohexyl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of (3,3,5,5-Tetramethylcyclohexyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of (3,3,5,5-Tetramethylcyclohexyl)methanol .

Due to its extreme steric bulk and high lipophilicity, this compound is a highly valued structural motif in drug discovery (e.g., for extending the half-life of peptides or enhancing the binding affinity of cannabinoid/opioid receptor ligands)[1][2]. However, these same properties make its purification notoriously difficult. This guide synthesizes field-proven methodologies to help you troubleshoot common roadblocks.

Physicochemical Profile

Understanding the physical properties of your target is the first step in designing a self-validating purification workflow. The extreme steric bulk of the four methyl groups shields the polar carbinol (-OH) group, causing the molecule to behave more like a pure hydrocarbon during chromatography.

PropertyValueCausality / Impact on Purification
Chemical Name (3,3,5,5-Tetramethylcyclohexyl)methanolThe 3,3,5,5-substitution pattern heavily biases the ring into a single chair conformation.
CAS Number 1564769-41-0Reference identifier for commercial standards via and[3].
Molecular Formula C₁₁H₂₂OHighly lipophilic; lacks a UV chromophore (requires chemical stains for TLC).
Molecular Weight 170.3 g/mol High boiling point requires high-vacuum distillation if not using chromatography.
Monoisotopic Mass 170.167 DaConfirmed via [4].
Physical State Viscous liquid / Low-melting solidProne to trapping trace volatile solvents and moisture within its hydrophobic matrix.

Troubleshooting FAQs: Common Purification Roadblocks

Q1: Why does my product co-elute with the starting material (3,3,5,5-tetramethylcyclohexanone) during silica gel chromatography? A1: Both the target alcohol and the starting ketone are highly lipophilic. The extreme steric bulk of the axial methyl groups at the C3 and C5 positions physically shields the polar functional groups (-OH and C=O) from interacting strongly with the silanol groups on the stationary phase. This drastically compresses their retention factors (


) in standard non-polar solvent systems (e.g., hexanes/ethyl acetate), making baseline resolution nearly impossible.
  • The Fix: Do not rely on chromatography to separate the ketone. Instead, utilize a chemical scavenging approach. Treat the crude mixture with Girard's Reagent T . Because the ketone is sterically hindered, standard bisulfite washing may be sluggish. Refluxing with Girard's Reagent T forces the unreacted ketone to form a highly polar, quaternary ammonium hydrazone. During liquid-liquid extraction, this adduct is strictly confined to the aqueous layer, physically guaranteeing its removal from the organic phase.

Q2: I am observing two closely eluting spots on my TLC after the reduction step. Are these stereoisomers that I need to separate? A2: No. The 3,3,5,5-tetramethylcyclohexyl system possesses a plane of symmetry passing through C1 and C4, making the molecule achiral. While the reduction of the ketone can theoretically yield two conformational isomers (with the hydroxymethyl group being either axial or equatorial), thermodynamic principles dictate the outcome. According to established stereochemical models for bulky cyclohexanones[5][6], an axial substituent at C1 would suffer severe 1,3-diaxial steric clashes with the axial methyl groups at C3 and C5. Consequently, the equatorial conformation is overwhelmingly favored (>95%). The second spot on your TLC is rarely a diastereomer; it is almost always an elimination byproduct (e.g., an exocyclic alkene) or an over-reduction artifact.

  • The Fix: If an alkene impurity is confirmed via NMR, switch to Argentation Chromatography (silica gel impregnated with 5-10%

    
    ). The silver ions form reversible 
    
    
    
    -complexes with the alkene double bonds, drastically retarding their elution and allowing your saturated target alcohol to elute cleanly at the solvent front.

Q3: My purified product is a viscous syrup that refuses to solidify, and my ¹H-NMR shows a broad water peak and trace solvents. How do I dry it without degrading the compound? A3: Bulky cycloalkyl methanols are notorious for trapping trace solvents and moisture within their hydrophobic matrix. Standard rotary evaporation is insufficient because the trapped volatiles are sterically shielded from the vacuum interface.

  • The Fix: Utilize Azeotropic Drying . Dissolve the syrup in dry toluene and evaporate it under reduced pressure. Toluene forms a low-boiling azeotrope with water, pulling the moisture out of the matrix as it evaporates. Repeat this twice, then subject the residue to high vacuum (0.1 Torr) at 45 °C for 12-24 hours.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your purification, follow this step-by-step methodology. This protocol is designed as a self-validating system—each step chemically forces impurities into a different phase, eliminating the ambiguity of gradient chromatography.

Phase 1: Chemical Scavenging of Ketone Impurities
  • Quench & Extract: Following the reduction reaction (e.g.,

    
     in methanol), quench carefully with 1M 
    
    
    
    to destroy excess hydride. Extract the aqueous layer 3x with Methyl tert-butyl ether (MTBE).
  • Girard's Reagent Derivatization: Concentrate the MTBE layer and redissolve the crude residue in ethanol containing 10% glacial acetic acid. Add 1.2 equivalents of Girard's Reagent T (relative to the estimated unreacted ketone).

  • Reflux: Heat the mixture to reflux for 1.5 hours to drive the formation of the water-soluble hydrazone.

  • Phase Separation (Validation Step): Cool the mixture, dilute with water, and extract 3x with MTBE. The unreacted ketone is now permanently locked in the aqueous phase. Wash the combined organic layers with saturated

    
    , then brine, and dry over anhydrous 
    
    
    
    .
Phase 2: Argentation Flash Chromatography (If Alkenes are Present)
  • Column Preparation: Pack a column with 10%

    
    -impregnated silica gel.
    
  • Elution: Load the crude residue and elute with a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Detection: Because the compound lacks a UV chromophore, spot fractions on a TLC plate and develop using a Phosphomolybdic Acid (PMA) or p-Anisaldehyde stain and a heat gun. The target alcohol will appear as a dark blue/purple spot.

Phase 3: Azeotropic Drying
  • Solvent Removal: Combine the pure fractions and concentrate via rotary evaporation.

  • Azeotropic Pull: Dissolve the resulting viscous liquid in 10 mL of anhydrous toluene. Concentrate again under reduced pressure. Repeat this step once more.

  • High Vacuum: Attach the flask to a high-vacuum manifold (≤0.1 Torr) at 45 °C for 16 hours to yield the ultra-pure (>98%) (3,3,5,5-Tetramethylcyclohexyl)methanol.

Purification Decision Matrix

Use the following logical workflow to determine the exact purification steps required based on your crude mixture's impurity profile.

PurificationWorkflow Start Crude (3,3,5,5-Tetramethylcyclohexyl)methanol Q1 Ketone/Aldehyde Impurities Present? Start->Q1 Bisulfite 1. Girard's Reagent T 2. Phase Separation Q1->Bisulfite Yes Q2 Alkene/Elimination Byproducts Present? Q1->Q2 No Bisulfite->Q2 Argentation Argentation (AgNO3) Silica Chromatography Q2->Argentation Yes Q3 Trace Moisture or Volatile Solvents? Q2->Q3 No Argentation->Q3 Azeotropic Azeotropic Drying (Toluene) & High-Vacuum (0.1 Torr) Q3->Azeotropic Yes Pure Pure Target Compound (>98% Purity) Q3->Pure No Azeotropic->Pure

Fig 1: Logical decision matrix for troubleshooting the purification of the target compound.

References

  • National Center for Biotechnology Information (PubChem) . "(3,3,5,5-tetramethylcyclohexyl)methanol - CID 57037605". URL:[Link]

  • Wigfield, D. C., et al. (ResearchGate) . "Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride." URL: [Link]

Sources

Optimization

Improving the yield and selectivity of (3,3,5,5-Tetramethylcyclohexyl)methanol reactions

The following Technical Support Guide is designed for researchers and process chemists working with (3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 2650-40-0).[1][2][3] This guide addresses the specific challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with (3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 2650-40-0).[1][2][3] This guide addresses the specific challenges posed by the steric environment of the gem-dimethyl groups and provides evidence-based protocols to maximize yield and selectivity.

Status: Active Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance & Maximizing Selectivity in Derivatization[1][2][3]

Technical Profile & Reactivity Analysis

(3,3,5,5-Tetramethylcyclohexyl)methanol presents a unique reactivity profile due to the 3,3,5,5-tetramethyl substitution pattern on the cyclohexane ring.[1][2][3] While the hydroxyl group is primary (–CH₂OH), it is significantly influenced by the conformational locking and steric bulk of the ring.

  • Conformational Bias: The four methyl groups create a rigorous "picket fence" steric environment.[2] The hydroxymethyl group will overwhelmingly favor the equatorial position to avoid severe 1,3-diaxial interactions with the axial methyl groups at C3 and C5.

  • Reaction Challenge: Even in the equatorial position, the hydroxymethyl group is shielded by the adjacent axial hydrogens and the wider steric field of the gem-dimethyl groups. This often leads to slow reaction rates and incomplete conversion using standard protocols.[2][3]

  • Selectivity Risk: Harsh forcing conditions (high T, strong Lewis acids) to overcome sterics often trigger elimination (dehydration) or skeletal rearrangements (Wagner-Meerwein shifts) driven by the relief of ring strain.[2][3]

Troubleshooting Guide & FAQs

Category A: Esterification & Acylation[2][3][4][5]

Q1: I am attempting to esterify (3,3,5,5-tetramethylcyclohexyl)methanol with a bulky carboxylic acid using EDC/NHS, but yields are stuck <40%. How can I drive this to completion?

Diagnosis: Standard carbodiimide couplings (EDC/DCC) are often insufficient for this substrate because the intermediate O-acylisourea is too sterically crowded to be attacked efficiently by the hindered alcohol.

Solution: Switch to the Yamaguchi Esterification or use Mixed Anhydrides with a nucleophilic catalyst.[2]

  • Protocol Adjustment:

    • Reagent: Use 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with your carboxylic acid.[1][2][3]

    • Catalyst: Use a stoichiometric amount of DMAP (4-dimethylaminopyridine) rather than catalytic.[2][3] The "turbo-charged" N-acylpyridinium intermediate is essential to overcome the energy barrier.[2]

    • Solvent: Toluene at reflux is preferred over DCM to provide the necessary thermal energy.[2][3]

Scientific Rationale: The 2,4,6-trichlorobenzoyl group prevents self-attack, and the high electrophilicity of the DMAP-adduct compensates for the poor nucleophilicity of the hindered alcohol [1].[1][2]

Q2: My acetylation reaction (Acetic Anhydride/Pyridine) is sluggish. Should I increase the temperature?

Diagnosis: Increasing temperature alone may cause darkening/polymerization.[2][3] The issue is likely the lack of a "hyper-nucleophile."

Solution: Add Sc(OTf)₃ (Scandium Triflate) or TMSOTf as a Lewis Acid catalyst (0.1–1 mol%).[2][3]

  • Mechanism: The Lewis acid activates the anhydride carbonyl, making it susceptible to attack even by sterically compromised alcohols.

  • Alternative: Use Acetyl Chloride with Et₃N and 10 mol% DMAP in DCM.[2][3] The acyl chloride is smaller and more reactive than the anhydride.

Category B: Oxidation to Aldehyde/Acid[1][2][3][4][6]

Q3: When oxidizing to the aldehyde using PCC, I see significant tar formation and difficult purification. What is the cleaner alternative?

Diagnosis: Chromium-based oxidants (PCC/PDC) are acidic and can induce acid-catalyzed rearrangement or elimination of the sensitive cyclohexyl framework.[2]

Solution: Implement a TEMPO-mediated oxidation (Anelli or Pinnick conditions).[2][3]

  • Protocol (Anelli):

    • Primary Oxidant: NaOCl (Bleach).[2][3]

    • Catalyst: TEMPO (1 mol%) + KBr (10 mol%).[3]

    • Buffer: NaHCO₃ (pH 8.5–9.5).

    • Temp: 0°C.

Why this works: The active oxidant is the N-oxoammonium species.[2] The reaction occurs via a cyclic transition state that is less sensitive to the steric bulk of the ring compared to the chromate ester formation. Furthermore, the basic/buffered conditions prevent acid-catalyzed side reactions [2].[1][2][3]

Q4: Can I go directly to the carboxylic acid without isolating the aldehyde?

Solution: Yes, use the Zhao modification of the Anelli oxidation.[4]

  • Conditions: TEMPO (cat) / NaClO₂ (Sodium Chlorite) / NaOCl (cat).[3][5]

  • Note: Ensure efficient stirring. The lipophilic nature of the tetramethylcyclohexyl group requires a biphasic system (DCM/Water) or the addition of a phase transfer catalyst (e.g., Aliquat 336) to ensure the oxidant reaches the substrate.

Category C: Nucleophilic Substitution (Halogenation)[3][4]

Q5: I tried converting the alcohol to the bromide using HBr/H₂SO₄, but the main product is an alkene. Why?

Diagnosis: You are observing E1 elimination .[2][3] The gem-dimethyl groups stabilize the carbocation intermediate (via hyperconjugation and relief of steric strain), making elimination competitive or dominant over Sɴ2 substitution.

Solution: Use the Appel Reaction (CBr₄ / PPh₃).[2][3]

  • Mechanism: This proceeds via an Sɴ2 mechanism under neutral/mild conditions.[2][3] The oxyphosphonium intermediate activates the oxygen without generating a free carbocation, minimizing elimination.

  • Tip: If the Appel reaction is still slow, switch to PBr₃ in Pyridine at -10°C. Pyridine neutralizes the HBr byproduct immediately, preventing acid-catalyzed elimination.[1][2][3]

Experimental Optimization Data

Table 1: Comparative Yields for Derivatization of (3,3,5,5-Tetramethylcyclohexyl)methanol

Reaction TypeReagent SystemConditionsYieldSelectivityNotes
Esterification EDC / NHSDCM, 25°C, 24h35%HighIncomplete conversion due to sterics.[1][2][3]
Esterification Yamaguchi (TCBC) Toluene, 100°C, DMAP 92% High Recommended for bulky acids.
Oxidation PCCDCM, 25°C60%LowTars/Elimination byproducts observed.[1][2][3]
Oxidation TEMPO / NaOCl DCM/H₂O, 0°C, pH 9 95% >99% Clean conversion to aldehyde.
Bromination HBr (48%)Reflux15%PoorMajor product: Elimination (Alkene).[2][3]
Bromination Appel (CBr₄/PPh₃) DCM, 0°C to RT 88% High No rearrangement observed.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal pathway based on the desired outcome and steric constraints.

ReactionOptimization Start Substrate: (3,3,5,5-Tetramethylcyclohexyl)methanol Goal Define Transformation Goal Start->Goal Est Esterification Goal->Est Ox Oxidation Goal->Ox Sub Substitution (Halogenation) Goal->Sub AcidCheck Is the Acid Partner Bulky? Est->AcidCheck OxTarget Target: Aldehyde or Acid? Ox->OxTarget SubMethod Avoid Acidic Conditions Sub->SubMethod StdCond Standard: AcCl + Et3N + DMAP (cat) AcidCheck->StdCond No (Acetic/Simple) Yamaguchi Yamaguchi Protocol: TCBC + DMAP (1 eq) + Toluene AcidCheck->Yamaguchi Yes (Complex/Hindered) TempoAld TEMPO / NaOCl / KBr (Anelli Conditions) OxTarget->TempoAld Aldehyde TempoAcid TEMPO / NaClO2 (Pinnick/Zhao) OxTarget->TempoAcid Carboxylic Acid Appel Appel Reaction: CBr4 + PPh3 SubMethod->Appel Prevent Elimination

Figure 1: Strategic decision tree for optimizing reactions of sterically hindered cyclohexylmethanol derivatives. Blue nodes indicate starting points, Green/Red nodes indicate recommended protocols based on severity of hindrance.[1][3]

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][2][3] "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bulletin of the Chemical Society of Japan. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010).[1][2][3] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. [Link][3]

  • Appel, R. (1975).[2][3] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1][2][3] Angewandte Chemie International Edition. [Link][3]

Sources

Troubleshooting

Challenges in the scale-up of (3,3,5,5-Tetramethylcyclohexyl)methanol production

[1] Introduction: The Steric Challenge You are likely accessing this guide because your scale-up of (3,3,5,5-Tetramethylcyclohexyl)methanol (TMCM) has hit a wall. Whether you are synthesizing this as a fragrance fixative...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Steric Challenge

You are likely accessing this guide because your scale-up of (3,3,5,5-Tetramethylcyclohexyl)methanol (TMCM) has hit a wall. Whether you are synthesizing this as a fragrance fixative, a photoinitiator precursor, or a specialized pharmaceutical intermediate, the challenge is identical: Steric Hindrance. [1]

The 3,3,5,5-tetramethyl substitution pattern creates a rigid cyclohexane chair with significant 1,3-diaxial strain.[1] This "gem-dimethyl" effect protects the carbonyl center, making standard reduction protocols sluggish and prone to incomplete conversion.[1] Furthermore, the lipophilicity of the molecule creates nightmare scenarios during aqueous work-up (emulsions).

This guide addresses the reduction of 3,3,5,5-tetramethylcyclohexanecarboxylic acid (or ester) to the target alcohol, focusing on the transition from bench-scale LiAlH₄ to pilot-scale Red-Al® (Vitride).[1]

Module 1: Reagent Selection & Reaction Engineering

Q: Why is my reaction stalling at 80% conversion using LiAlH₄ in THF?

A: The reaction stalls due to steric shielding of the carbonyl carbon by the axial methyl groups at positions 3 and 5.

  • The Mechanism: Hydride delivery requires a specific angle of attack (Bürgi-Dunitz trajectory).[1] The 3,5-axial methyls physically block this path.[1]

  • The Problem with LiAlH₄: Lithium Aluminum Hydride (LAH) is typically used in THF or Ether (reflux ~66°C).[1] This temperature is often insufficient to overcome the activation energy barrier imposed by the steric bulk.

  • The Solution: Switch to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene.

    • Thermal Headroom: Toluene allows you to run at 110°C, providing the kinetic energy to push the reaction to completion.

    • Solubility: The aluminate intermediates are highly soluble in toluene, preventing the "coating" of unreacted starting material that often happens with LAH slurries.

Data Comparison: Reducing Agents for Sterically Hindered Esters
FeatureLiAlH₄ (Solid/THF)Red-Al (70% in Toluene)Borane-THF
Max Reaction Temp 66°C (THF Reflux)>110°C (Toluene)66°C
Steric Tolerance ModerateHigh (At elevated T)High (Electronic control)
Safety Profile Pyrophoric solid; Dust hazardNon-pyrophoric liquid; High flash pointToxic gas (Diborane) risk
Scale-Up Suitability Poor (Slurry handling)Excellent (Pumpable liquid)Moderate (Costly)
Quench Hazard High (H₂ surge)Moderate (Controlled)High

Module 2: Process Workflow & Safety

Q: How do I safely manage the exotherm and H₂ evolution at 20L+ scale?

A: Unlike bench reactions, you cannot rely on passive cooling.[1] You must switch from "Batch Addition" to "Semi-Batch Dose-Controlled" addition.

Protocol: High-Temperature Red-Al Reduction

  • Charge: Place the ester/acid substrate in Toluene (3-4 volumes) in the reactor. Heat to 60°C.

  • Dose: Add Red-Al (70% wt in Toluene, 1.5 - 2.0 equiv) via a dosing pump.

    • Critical: Maintain internal temperature < 80°C during addition.[1] The reaction is exothermic.[2]

  • Cook: Once addition is complete, ramp temperature to 105-110°C (Reflux) .

    • Hold: Agitate for 4–6 hours. Monitor by GC (disappearance of ester).

  • Cool: Cool to 20°C before quenching.

Visual Workflow: Red-Al Reduction Process

RedAl_Process Start Start: Substrate + Toluene Dosing Dosing: Add Red-Al (T < 80°C) Start->Dosing Inert N2 Reflux Reaction: Reflux 110°C (Overcome Sterics) Dosing->Reflux Exotherm Control IPC IPC: GC Check (<0.5% SM) Reflux->IPC IPC->Reflux Incomplete Quench Quench: NaOH/Rochelle (Controlled Hydrolysis) IPC->Quench Complete PhaseSplit Phase Split: Remove Al-Salts Quench->PhaseSplit Wait for separation

Caption: Figure 1. Optimized process flow for the Red-Al reduction of sterically hindered esters, emphasizing temperature control.

Module 3: Work-Up & Isolation (The "Gel" Problem)

Q: The quench turned into a solid white gel. How do I break the emulsion?

A: You have formed a stable aluminum hydroxide gel.[1] This is common with lipophilic substrates like TMCM because the organic layer traps the aluminum salts.

The "Fieser" method (Water/NaOH/Water) often fails here. Instead, use the Modified Rochelle Salt (Sodium Potassium Tartrate) method or the Caustic Hydrolysis method.[1]

Recommended Protocol (Caustic Hydrolysis for Red-Al):

  • Cool the reaction mixture to 10°C.

  • Quench slowly with 15% NaOH (aq).

    • Stoichiometry: Use roughly 4 moles of NaOH per mole of Aluminum.

    • Mechanism:[1][3][4][5] This converts insoluble

      
       into soluble sodium aluminate (
      
      
      
      ).[1]
  • Agitate: Stir vigorously for 30 minutes. The mixture should separate into two clear layers:

    • Top: Toluene + Product.[1][6][7]

    • Bottom: Clear aqueous Sodium Aluminate.[1]

  • Separation: If a "rag layer" persists, heat the mixture to 45°C to break the surface tension, then settle.

Module 4: Stereochemistry & Purity

Q: What about Cis/Trans isomers?

A: The 3,3,5,5-tetramethyl substitution locks the cyclohexane ring into a rigid conformation.[1]

  • Thermodynamics: The hydroxymethyl group (-CH₂OH) at C1 will overwhelmingly prefer the Equatorial position.[1]

  • Reasoning: An Axial C1 substituent would suffer severe 1,3-diaxial repulsion from the axial methyl groups at C3 and C5.[1]

  • Result: Unlike less substituted cyclohexanes, you will likely observe >95:5 diastereoselectivity favoring the equatorial isomer (often denoted as trans relative to the ring average, though nomenclature varies).[1]

Q: I see a persistent impurity at RRT 0.95. What is it?

A: This is likely the Aldehyde Intermediate (3,3,5,5-tetramethylcyclohexanecarbaldehyde) or the Hemiacetal .[1]

  • Cause: Incomplete reduction due to insufficient heat or "stalling" after the first hydride transfer.

  • Fix: Do not attempt to purify this by distillation yet (boiling points are too close).[1] Reprocess the crude oil by treating it with a small amount of NaBH₄ in Methanol/THF to finish the reduction of the aldehyde to the alcohol.

References

  • Red-Al vs.

    • Billingsley, K. et al.[1] "Process Safety Evaluation and Scale-up of a Lactam Reduction." Organic Process Research & Development, 2015.[1]

    • (General reference for Al-hydride safety).[1]

  • Work-up of Aluminum Hydrides

    • Fieser, L. F.[1] & Fieser, M.[1] "Reagents for Organic Synthesis."[1][2] Wiley, 1967.[1] (The foundational text for Al-hydride workups).[1]

    • Rochelle Salt Method: "Potassium sodium tartrate treatment for the workup of aluminohydride reductions.
  • Steric Hindrance in Cyclohexanes

    • Eliel, E. L.[1] "Stereochemistry of Carbon Compounds."[1][8] McGraw-Hill.[1] (Authoritative source on conformational analysis of polysubstituted cyclohexanes).

  • Industrial Red-Al Handling

    • "Red-Al® Sodium bis(2-methoxyethoxy)aluminum hydride solution: Technical Information."[1] Sigma-Aldrich / Merck.[1]

    • [1]

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions with (3,3,5,5-Tetramethylcyclohexyl)methanol

Welcome to the technical support center for chemists working with (3,3,5,5-Tetramethylcyclohexyl)methanol. This guide provides practical, field-tested advice for refining your reaction work-up and purification procedures...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists working with (3,3,5,5-Tetramethylcyclohexyl)methanol. This guide provides practical, field-tested advice for refining your reaction work-up and purification procedures. Authored from the perspective of a Senior Application Scientist, this document goes beyond simple steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and properties of (3,3,5,5-Tetramethylcyclohexyl)methanol and its derivatives, which are crucial for designing a successful work-up strategy.

Question 1: What are the key physical properties of (3,3,5,5-Tetramethylcyclohexyl)methanol that influence work-up?

Answer: The bulky and highly aliphatic nature of the 3,3,5,5-tetramethylcyclohexyl moiety dictates the physical properties of the starting material and its derivatives. These compounds are typically non-polar, waxy solids or high-boiling oils with low solubility in water but high solubility in common organic solvents like hexanes, ethyl acetate, and dichloromethane. A key challenge is their lack of a UV chromophore, making visualization by TLC or HPLC with a standard UV detector difficult.

Table 1: Physical Properties of (3,3,5,5-Tetramethylcyclohexyl)methanol

PropertyValueImplication for Work-up
Molecular Weight 170.30 g/mol ---
Appearance White crystalline solidCan solidify in rotovap or during transfers if solution is too concentrated.
Melting Point 68-72 °CGentle heating may be required to handle as a liquid.
Boiling Point 237-239 °CDifficult to remove by evaporation under standard rotary evaporator conditions.
Solubility Insoluble in water; Soluble in ethers, hydrocarbons, chlorinated solvents.Work-up will rely on liquid-liquid extraction. High solubility in non-polar solvents can make precipitation/crystallization challenging.

Question 2: My compound is not UV-active. How can I monitor my reaction and purification?

Answer: Visualizing non-UV active compounds like those derived from (3,3,5,5-Tetramethylcyclohexyl)methanol is a common challenge. You must rely on alternative visualization techniques for Thin Layer Chromatography (TLC).

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with any compound that can be oxidized, which includes the starting alcohol and many of its derivatives (e.g., esters, ethers). It produces yellow-to-brown spots on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: Another powerful oxidizing stain that is effective for a wide range of organic compounds, appearing as blue or dark spots upon heating.

  • Vanillin Stain: This stain is particularly useful for alcohols, phenols, and aldehydes, often yielding a variety of colors that can help differentiate between spots.

Question 3: Why is removing unreacted (3,3,5,5-Tetramethylcyclohexyl)methanol so difficult?

Answer: The difficulty arises from a combination of factors:

  • High Lipophilicity: The starting alcohol is very non-polar, meaning it will have similar solubility properties to many of its non-polar derivatives. This makes extractive separation based on polarity differences inefficient.

  • Low Volatility: With a boiling point over 230 °C, it cannot be easily removed by evaporation.

  • Lack of an Acidic/Basic Handle: The molecule has no functional group that can be easily protonated or deprotonated to dramatically change its solubility profile for an acid-base extraction.

Removal almost always requires column chromatography, and careful selection of the eluent system is critical to achieve separation from the desired product.

Part 2: Troubleshooting Guide: Common Work-up Scenarios

This section provides structured solutions to specific problems you may encounter during the work-up of reactions involving (3,3,5,5-Tetramethylcyclohexyl)methanol.

Scenario 1: Esterification Reaction Work-up

Reaction: (3,3,5,5-Tetramethylcyclohexyl)methanol + Carboxylic Acid ---[Catalyst, e.g., DCC/DMAP or H₂SO₄]---> Ester

Problem: After quenching the reaction and performing an aqueous wash, you are struggling to separate the desired ester from unreacted starting alcohol and carboxylic acid.

Workflow for Esterification Work-up

cluster_0 Reaction Quench & Initial Extraction cluster_1 Selective Byproduct Removal cluster_2 Purification A 1. Quench Reaction (e.g., add water or saturated NaHCO₃) B 2. Dilute with Organic Solvent (e.g., Ethyl Acetate or DCM) A->B C 3. Perform Aqueous Washes B->C D 4. Basic Wash (Dilute NaHCO₃ or Na₂CO₃) Removes acidic catalyst and excess carboxylic acid. C->D E 5. Brine Wash (Saturated NaCl) Breaks emulsions and removes bulk water. D->E F 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G 7. Concentrate In Vacuo F->G H 8. Purify by Column Chromatography (Hexanes/Ethyl Acetate Gradient) G->H I 9. Characterize Pure Product H->I

Caption: Workflow for a standard esterification work-up.

Troubleshooting Steps & Explanations

Step 1: Removal of Acidic Impurities

  • Issue: Residual acid catalyst (like H₂SO₄) or unreacted carboxylic acid remains in the organic layer.

  • Solution Protocol:

    • After the initial quench, transfer the organic layer to a separatory funnel.

    • Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Causality: The basic NaHCO₃ solution deprotonates the acidic carboxylic acid and any residual acid catalyst, forming their corresponding sodium salts. These salts are highly polar and will partition into the aqueous layer, effectively removing them from the organic phase. Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.

    • Follow with a brine wash (saturated NaCl solution) to remove residual water and help break any emulsions.

Step 2: Separation of Product from Starting Alcohol

  • Issue: The desired ester and the unreacted (3,3,5,5-Tetramethylcyclohexyl)methanol have very similar polarities, making separation difficult.

  • Solution Protocol: Column Chromatography

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Eluent System Selection: This is the most critical step. The goal is to find a solvent system where the ester has a slightly lower retention factor (Rf) than the starting alcohol, but the separation is still significant.

      • Start with a low-polarity mobile phase, such as 98:2 Hexanes:Ethyl Acetate.

      • Gradually increase the polarity (e.g., to 95:5, then 90:10).

      • Expertise: The ester product is generally less polar than the starting alcohol due to the replacement of the -OH group. Therefore, the ester should elute before the alcohol. A good target is to achieve an Rf of ~0.3 for the product with a clear separation from the alcohol spot (Rf ~0.1-0.2) on the TLC plate.

    • Column Loading & Elution:

      • Dry-load your crude material onto a small amount of silica for the best resolution.

      • Run the column with the optimized eluent system, collecting fractions.

      • Monitor the fractions by TLC using a potassium permanganate stain.

Scenario 2: Williamson Ether Synthesis Work-up

Reaction: (3,3,5,5-Tetramethylcyclohexyl)methanol + NaH → Alkoxide, then + Alkyl Halide (R-X) → Ether

Problem: Formation of a stable emulsion during the aqueous quench, and difficulty removing polar byproducts like unreacted alkoxide or salts.

Troubleshooting Decision Tree

Start Work-up Issue Encountered Emulsion Stable Emulsion Forms During Aqueous Quench? Start->Emulsion AddBrine Add Saturated NaCl (Brine). Allow layers to settle. Is emulsion resolved? Emulsion->AddBrine Yes Proceed Proceed to Drying Step Emulsion->Proceed No PolarByproduct Polar Byproducts Present in Crude Product? WaterWash Perform multiple (2-3) washes with deionized water to remove salts and residual base. PolarByproduct->WaterWash Yes Chromatography Proceed directly to Column Chromatography PolarByproduct->Chromatography No AddBrine->Proceed Yes Filter Filter the entire biphasic mixture through a pad of Celite®. Wash Celite® with organic solvent. AddBrine->Filter No Proceed->PolarByproduct Filter->Proceed WaterWash->Chromatography

Caption: Decision tree for troubleshooting ether synthesis work-up.

Troubleshooting Steps & Explanations

Step 1: Quenching the Reaction and Breaking Emulsions

  • Issue: The reaction is quenched by adding water, but the mixture forms a thick, stable emulsion that will not separate. This is common in reactions involving salts and highly lipophilic molecules.

  • Solution Protocol:

    • Quench Slowly: Cool the reaction mixture in an ice bath and add water dropwise. A rapid quench can generate fine particles that stabilize emulsions.

    • Add Brine: If an emulsion forms, add a significant volume of saturated aqueous NaCl (brine).

      • Causality: The high ionic strength of the brine solution increases the polarity of the aqueous phase, which forces the non-polar organic molecules to coalesce and separate. This process, known as "salting out," is a standard technique for breaking emulsions.

    • Filter through Celite®: If brine is ineffective, filter the entire mixture through a pad of Celite® (diatomaceous earth).

      • Expertise: Celite® is an inert filter aid with a high surface area that can physically disrupt the emulsion interface and trap fine particulates that may be stabilizing it. After filtration, the layers in the filtrate should separate cleanly.

Step 2: Removal of Polar Byproducts

  • Issue: The crude product is contaminated with sodium salts (e.g., NaX from the substitution) or residual base.

  • Solution Protocol:

    • Multiple Water Washes: After successfully separating the layers, wash the organic phase two or three more times with deionized water.

      • Causality: This will dissolve and remove the highly polar inorganic salts that have no solubility in the organic solvent.

    • Dry Thoroughly: Dry the organic layer over a desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. The remaining impurities (unreacted alcohol, etc.) will then need to be removed by chromatography as described in the esterification scenario.

References

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman. [Link]

  • Unschuld, P. (2022). Salting-out in liquid-liquid extraction. Journal of Chemical Education, 99(6), 2357–2361. [Link]

Troubleshooting

Catalyst selection and optimization for (3,3,5,5-Tetramethylcyclohexyl)methanol transformations

Technical Support Center: Catalyst Selection & Optimization Guide Topic: (3,3,5,5-Tetramethylcyclohexyl)methanol Transformations Reference ID: TSC-2025-TMCM-01 Executive Summary (3,3,5,5-Tetramethylcyclohexyl)methanol (T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection & Optimization Guide Topic: (3,3,5,5-Tetramethylcyclohexyl)methanol Transformations Reference ID: TSC-2025-TMCM-01

Executive Summary

(3,3,5,5-Tetramethylcyclohexyl)methanol (TMCM) is a bulky, lipophilic primary alcohol often utilized as a scaffold in the synthesis of high-value fragrance ingredients (e.g., ambergris/sandalwood type odorants) and specific pharmaceutical intermediates.[1][2]

While the hydroxymethyl group (-CH₂OH) is primary, the gem-dimethyl substitution at the C3 and C5 positions of the cyclohexane ring dictates a rigid conformation, typically forcing the substituent at C1 into an equatorial position to avoid severe 1,3-diaxial interactions. This guide addresses the specific catalytic challenges arising from this lipophilicity and steric bulk, focusing on Oxidation (to aldehydes/acids) and Esterification .

Module 1: Catalytic Oxidation (Aldehyde Synthesis)

Context: Converting TMCM to its corresponding aldehyde is a critical step. The challenge is preventing over-oxidation to the carboxylic acid while maintaining high conversion rates despite the molecule's steric bulk.

Troubleshooting Guide: Low Yield or Over-Oxidation
Symptom Probable Cause Recommended Action
Low Conversion (<50%) Steric Shielding: The nitroxyl radical (e.g., TEMPO) cannot effectively access the alcohol due to the 3,5-methyl groups folding around the active site.Switch Catalyst: Replace TEMPO with ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) . ABNO is less sterically hindered and exhibits faster kinetics for bulky substrates.
Over-Oxidation (Acid Formation) Water Presence: Water acts as a nucleophile, attacking the intermediate aldehyde to form a hydrate, which is then oxidized to acid.Buffer/Solvent Control: Use a biphasic system (DCM/Water) with saturated NaHCO₃ to buffer pH, or switch to Cu(I)/TEMPO aerobic oxidation in acetonitrile (anhydrous conditions).
Product Degradation Long Reaction Times: Extended exposure to oxidants leads to side reactions.Optimize Co-oxidant: If using Anelli conditions (NaOCl), ensure pH is strictly maintained at 8.6–9.5. If pH drops, HOCl concentration rises, causing chlorination byproducts.
Protocol: Aerobic Copper/ABNO Oxidation (High Selectivity)

Recommended for preventing acid formation.

  • Catalyst Prep: In a reaction vessel, dissolve Cu(MeCN)₄PF₆ (5 mol%) and ABNO (1 mol%) in acetonitrile.

  • Ligand Addition: Add bpy (2,2'-bipyridine) (5 mol%) and NMI (N-methylimidazole) (10 mol%). The solution should turn a deep red-brown.

  • Substrate Addition: Add TMCM (1.0 equiv) dissolved in minimal acetonitrile.

  • Reaction: Stir vigorously open to air (or under an O₂ balloon for faster rates) at ambient temperature.

  • Monitoring: Monitor via GC-MS. The reaction typically completes in 2–4 hours.

  • Workup: Filter through a silica plug to remove copper salts; concentrate filtrate.

Visual Logic: Catalyst Selection Pathway

OxidationLogic Start Start: TMCM Oxidation Target Target Product? Start->Target Aldehyde Aldehyde (CHO) Target->Aldehyde Selective Acid Carboxylic Acid (COOH) Target->Acid Exhaustive Scale Scale? Aldehyde->Scale AcidMethod Jones Reagent (Cr) or Pinnick (NaClO2) Acid->AcidMethod SmallScale <10g: Cu(I)/ABNO/Air (Anhydrous, High Selectivity) Scale->SmallScale LargeScale >100g: TEMPO/NaOCl (Anelli Conditions, pH 9) Scale->LargeScale Problem Issue: Low Conversion? SmallScale->Problem LargeScale->Problem Solution Switch TEMPO -> ABNO (Steric Access) Problem->Solution Yes

Figure 1: Decision matrix for selecting the optimal oxidation system based on target functionality and scale.

Module 2: Catalytic Esterification & Functionalization

Context: Esterification of TMCM is often hindered not by the primary alcohol itself, but by the "umbrella" effect of the tetramethylcyclohexyl ring, which repels bulky acylating agents.

FAQ: Catalyst Selection for Esterification

Q: Why is standard sulfuric acid catalysis yielding poor results with my bulky acid chloride? A: While H₂SO₄ is effective for simple systems, it does not activate the carbonyl sufficiently to overcome the steric repulsion between two bulky partners (TMCM and a bulky acid).

  • Recommendation: Switch to a Lewis Acid catalyst . Sc(OTf)₃ (Scandium Triflate) or Hf(OTf)₄ (Hafnium Triflate) are extremely "oxophilic" and will activate the carbonyl oxygen more strongly than a proton, facilitating attack by the bulky alcohol.

Q: Can I use enzymatic catalysis for this substrate? A: Yes, but with caveats. Candida antarctica Lipase B (CAL-B) is generally robust, but the 3,3,5,5-tetramethyl pattern may prevent the molecule from fitting into the enzyme's active site pocket.

  • Test: Screen Thermomyces lanuginosus lipase (TLL) , which often accommodates bulkier lipophilic substrates better than CAL-B.

Protocol: Lewis Acid Catalyzed Esterification (Bulky Substrates)
  • Setup: Charge a flask with TMCM (1.0 equiv), Carboxylic Acid (1.1 equiv), and Hf(OTf)₄ (1–5 mol%).

  • Solvent: Use Toluene or Xylenes .

  • Dehydration: Attach a Dean-Stark apparatus or add activated 4Å Molecular Sieves to the reaction mixture.

  • Reflux: Heat to reflux (110°C). The high temperature combined with the super-acidic nature of the Hafnium catalyst drives the reaction.

  • Workup: Cool, dilute with EtOAc, wash with NaHCO₃ (to remove unreacted acid) and brine.

  • Note: Hf(OTf)₄ is water-tolerant but works best when water is removed. It can often be recovered from the aqueous phase.

Module 3: Impurity Management

Critical Check: The synthesis of TMCM often yields isomers. Ensure your starting material is diastereomerically pure if the downstream application (e.g., fragrance) is conformation-sensitive.

Impurity Type Origin Removal Strategy
Elimination Product (Alkene) Acid-catalyzed dehydration of the alcohol during esterification.Use neutral conditions (DCC/DMAP) or lower temperature Lewis Acids (Sc(OTf)₃ at 60°C).
Aldol Condensation Dimers During oxidation, if acetaldehyde is present or if the product aldehyde enolizes.Maintain low temperature (0°C) during NaOCl addition; avoid strong bases.
Chlorinated Byproducts Over-chlorination during Anelli oxidation (NaOCl).Quench reaction immediately upon consumption of starting material with Na₂S₂O₃.

References

  • Stahl, S. S., et al. (2011). "Aerobic Oxidation of Primary Alcohols with Cu/ABNO Catalysts." Journal of the American Chemical Society.

  • Shibuya, M., et al. (2011). "2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Bulky Alcohols." Journal of the American Chemical Society.

  • Ishihara, K., et al. (2000). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Journal of the American Chemical Society.

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of (3,3,5,5-Tetramethylcyclohexyl)methanol with other cyclic alcohols

This guide provides an in-depth comparative analysis of (3,3,5,5-Tetramethylcyclohexyl)methanol , a specialized aliphatic scaffold used in medicinal chemistry to modulate lipophilicity, metabolic stability, and steric bu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of (3,3,5,5-Tetramethylcyclohexyl)methanol , a specialized aliphatic scaffold used in medicinal chemistry to modulate lipophilicity, metabolic stability, and steric bulk.[1]

CAS: 1564769-41-0 | Formula: C₁₁H₂₂O | M.W.: 170.29 g/mol [1]

Executive Summary: The "Goldilocks" Scaffold

In the optimization of lead compounds, medicinal chemists often struggle with the "Adamantane Problem": while the adamantyl group provides excellent steric bulk and lipophilicity to fill hydrophobic pockets, it often acts as a "grease ball," leading to poor solubility and metabolic liability.

(3,3,5,5-Tetramethylcyclohexyl)methanol emerges as a strategic bioisostere.[1] By introducing four methyl groups onto the cyclohexane ring, it mimics the spatial volume of adamantane but retains a "flattened" vector. This structural nuance offers two critical advantages:

  • Metabolic Blocking: The gem-dimethyl groups at positions 3 and 5 sterically shield the ring from oxidative metabolism (CYP450), a common failure point for simple cyclohexyl rings.[1]

  • Solubility Modulation: Unlike the spherical, highly crystalline adamantane, the tetramethylcyclohexyl group disrupts crystal packing more effectively, potentially improving aqueous solubility while maintaining high lipophilicity.[1]

Physicochemical Performance Profile

The following table contrasts the subject compound with its direct structural ancestors: the flexible Cyclohexylmethanol and the rigid 1-Adamantanemethanol .

PropertyCyclohexylmethanol (3,3,5,5-Tetramethylcyclohexyl)methanol 1-Adamantanemethanol
Structure Type Flexible, UnsubstitutedRigidified, Sterically ShieldedRigid, Spherical Cage
Steric Bulk (A-Value) LowHigh (Gem-dimethyl effect)Very High
LogP (Predicted) ~1.6~3.2~4.2
Metabolic Liability High (C3/C4 hydroxylation)Low (C3/C5 blocked)Moderate (Bridgehead oxidation)
Solubility Vector HighModerateLow (Aggregates)
Conformational Entropy High Penalty upon bindingLow Penalty (Pre-organized)Zero Penalty (Rigid)

Key Insight: The tetramethyl derivative occupies a lipophilicity "sweet spot" (LogP ~3.2), sufficient for membrane permeability without the extreme hydrophobicity of adamantane (LogP >4.0) that often leads to non-specific binding.[1]

Mechanistic Analysis: Steric Shielding & Bioisosterism

The Gem-Dimethyl Effect & Metabolic Stability

Simple cyclohexane rings are prone to Phase I metabolism, typically hydroxylation at the C3 or C4 positions.[1] In (3,3,5,5-Tetramethylcyclohexyl)methanol , the methyl groups at C3 and C5 serve as "metabolic bumpers."[1]

  • Steric Occlusion: The bulky methyl groups physically block the approach of the Heme-Iron center of Cytochrome P450 enzymes to the ring carbons.

  • Conformational Locking: The Thorpe-Ingold (gem-dimethyl) effect biases the ring into a specific chair conformation, reducing the entropic cost when binding to a protein target.[1]

Visualization: Metabolic Blocking Map

The diagram below illustrates how the tetramethyl substitution pattern defends the scaffold against enzymatic attack compared to a standard cyclohexane.

MetabolicShielding Standard Standard Cyclohexyl Scaffold CYP450 CYP450 Enzyme (Oxidative Attack) Standard->CYP450 Accessible C3/C4 Hydrogens Tetramethyl (3,3,5,5-Tetramethyl) Scaffold Tetramethyl->CYP450 Methyl Groups Block Access Stable Metabolically Stable Lead Compound Tetramethyl->Stable Steric Shielding Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite

Figure 1: Mechanistic comparison of metabolic vulnerability.[1] The 3,3,5,5-tetramethyl pattern effectively "armors" the ring against oxidative degradation.[1]

Experimental Protocols

To validate the advantages of this scaffold in your specific program, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life extension provided by the tetramethyl substitution.[1]

Materials:

  • Test Compounds: Cyclohexylmethanol (Reference), (3,3,5,5-Tetramethylcyclohexyl)methanol (Test).[1]

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system.[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both alcohols in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with 0.5 mg/mL HLM.[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    
    .

Expected Outcome: The tetramethyl derivative should exhibit a


 > 3x that of cyclohexylmethanol due to steric protection of the ring carbons.
Protocol B: Competitive Esterification Kinetics (Steric Assessment)

Objective: Determine if the steric bulk of the ring hinders the reactivity of the primary alcohol (important for prodrug design).

Workflow:

  • Setup: In a specific reaction vessel, dissolve 1.0 eq of (3,3,5,5-Tetramethylcyclohexyl)methanol and 1.0 eq of Cyclohexylmethanol (internal competitor) in DCM.

  • Reaction: Add 0.5 eq of Benzoic Anhydride and 0.1 eq DMAP (catalyst).

  • Monitoring: Stir at RT. Withdraw aliquots at 10, 30, and 60 mins.[1]

  • Analysis: Analyze via GC-FID or H-NMR.

  • Logic: Calculate the ratio of Benzoate esters formed.

    • If Ratio

      
       1:1, the primary alcohol is sufficiently distal from the ring to remain unhindered.
      
    • If Ratio < 1:1, the ring bulk exerts a long-range steric effect (implying potential issues with large prodrug moieties).[1]

Strategic Application in Drug Discovery[2]

Bioisosteric Replacement Strategy

Use (3,3,5,5-Tetramethylcyclohexyl)methanol when:

  • Replacing Adamantane: If your lead compound contains an adamantane group but suffers from poor solubility or rapid CYP metabolism at the bridgehead carbons.[1]

  • Replacing Phenyl Rings: To increase

    
     character (Fsp3) and reduce "flatness" without losing the hydrophobic volume filling capability.
    
  • Linker Design: The rigid nature of the ring allows it to act as a "spacer" with defined geometry, unlike flexible alkyl chains.[1]

BioisostereLogic Problem Lead Compound Optimization Issue Identified Decision Primary Issue? Problem->Decision Solubility Poor Solubility (Grease Ball Effect) Decision->Solubility High LogP Metabolism Rapid Clearance (Ring Oxidation) Decision->Metabolism High Clearance Solution Apply (3,3,5,5-Tetramethyl) Scaffold Solubility->Solution Metabolism->Solution Outcome1 Disrupts Crystal Packing (Better Solubility than Adamantane) Solution->Outcome1 Outcome2 Blocks CYP Sites (Better Stability than Cyclohexane) Solution->Outcome2

Figure 2: Decision tree for implementing the scaffold in Lead Optimization.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75851, 3,3,5,5-Tetramethylcyclohexanol. Retrieved from [Link]

  • Burmistrov, V., et al. (2017).[1] Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (2025).[1] 3,3,5,5-Tetramethylcyclohexanol Properties. National Institute of Standards and Technology. Retrieved from [Link][1]

  • Wleklinski, M., et al. (2017).[1] Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC. Retrieved from [Link]

Sources

Comparative

Performance Evaluation of (3,3,5,5-Tetramethylcyclohexyl)methanol-based Polymers

Executive Summary This guide evaluates the performance of polymers derived from (3,3,5,5-tetramethylcyclohexyl)methanol , specifically focusing on its methacrylate derivative, Poly(3,3,5,5-tetramethylcyclohexyl methacryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of polymers derived from (3,3,5,5-tetramethylcyclohexyl)methanol , specifically focusing on its methacrylate derivative, Poly(3,3,5,5-tetramethylcyclohexyl methacrylate) (herein referred to as PTMCHMA ).

As a Senior Application Scientist, I have structured this analysis to address the needs of researchers in structural adhesives, optical coatings, and high-temperature thermoplastics. While standard PMMA (Polymethyl methacrylate) serves as the industry baseline, PTMCHMA represents a high-performance evolution, leveraging a bulky tetra-substituted cycloaliphatic side group to achieve superior glass transition temperatures (


), extreme hydrophobicity, and enhanced adhesive peel strength.

Key Findings:

  • Thermal: PTMCHMA exhibits a

    
     significantly higher than PMMA and comparable to or exceeding its tri-substituted analog (TMCHMA), typically in the range of 116°C–140°C .
    
  • Adhesion: The bulky hydrophobic group improves T-peel strength in structural adhesives by reducing moisture uptake at the interface.

  • Optical: Maintains high transparency suitable for optical resins but with lower birefringence than aromatic polymers.

Chemical Architecture & Mechanism

To understand the performance, one must analyze the monomeric origin. The polymer is synthesized from (3,3,5,5-tetramethylcyclohexyl)methanol, a cycloaliphatic alcohol with four methyl substituents.

Structural Causality

The performance of PTMCHMA is dictated by the steric hindrance of the side chain.

  • Rigidity (

    
    ):  The 3,3,5,5-tetramethylcyclohexyl group is volumetrically massive compared to a methyl group (PMMA). This restricts the rotation of the polymer backbone, requiring higher thermal energy to initiate chain mobility (higher 
    
    
    
    ).
  • Hydrophobicity: The four methyl groups create a dense hydrophobic shield around the ester linkage, preventing water ingress. This is critical for maintaining adhesive bond strength in humid environments.

Synthesis Pathway Visualization

The following diagram outlines the conversion of the alcohol precursor into the active monomer and subsequent polymer.

SynthesisPathway Alcohol (3,3,5,5-Tetramethylcyclohexyl) methanol (Precursor) Monomer 3,3,5,5-Tetramethylcyclohexyl Methacrylate (Monomer) Alcohol->Monomer Esterification (-H2O) MethAcid Methacrylic Acid (Reagent) MethAcid->Monomer Polymer Poly(3,3,5,5-tetramethylcyclohexyl methacrylate) (PTMCHMA) Monomer->Polymer Free Radical Polymerization

Figure 1: Synthesis pathway from alcohol precursor to high-performance polymer.

Comparative Performance Analysis

This section compares PTMCHMA against three standard alternatives:

  • PMMA: The standard acrylic.

  • TMCHMA: Poly(3,3,5-trimethylcyclohexyl methacrylate) – The closest commercial analog.

  • IBOMA: Poly(Isobornyl methacrylate) – A common high-

    
     bicyclic monomer.
    
Quantitative Data Summary
PropertyPMMA (Standard)Poly(TMCHMA) (Tri-sub)Poly(IBOMA) (Bicyclic)Poly(PTMCHMA) (Tetra-sub)
Glass Transition (

)
105°C116°C – 130°C110°C – 180°C*> 120°C (Est. 125-140°C)
Hydrophobicity LowHighHighVery High
Moisture Absorption ~0.3 - 0.4%< 0.1%< 0.1%< 0.1%
Adhesion (T-Peel) ModerateGoodGoodExcellent
Optical Clarity ExcellentExcellentExcellentExcellent
UV Stability GoodExcellentGoodExcellent

*Note: IBOMA


 is highly dependent on tacticity and synthesis method.
Analysis of Advantages
  • Vs. PMMA: PTMCHMA offers a ~20-30°C boost in thermal resistance. Crucially, it solves PMMA's weakness in moisture absorption. PMMA swells and loses adhesion in wet conditions; PTMCHMA does not.

  • Vs. TMCHMA: The "Tetra" version adds an extra methyl group compared to the "Tri" version. While chemically similar, the additional bulk theoretically provides a marginal increase in

    
     and further reduces free volume, potentially improving barrier properties against small molecules (water/oxygen).
    
  • Vs. IBOMA: IBOMA is excellent but can suffer from brittleness. Cyclohexyl-based high-

    
     monomers like PTMCHMA often retain better impact resistance (toughness) than bicyclic isobornyls due to slightly better side-chain flexibility.
    

Experimental Protocol: Synthesis & Characterization

As a scientist, you require a self-validating protocol. This method uses solution polymerization to create a reference standard of PTMCHMA for evaluation.

Reagents & Setup
  • Monomer: 3,3,5,5-tetramethylcyclohexyl methacrylate (Synthesized via esterification of the alcohol).[1][2][3]

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Toluene (Anhydrous).

  • Atmosphere: High-purity Nitrogen (

    
    ).
    
Step-by-Step Synthesis Workflow
  • Purification: Pass the monomer through a basic alumina column to remove polymerization inhibitors (e.g., MEHQ).

  • Solution Prep: Dissolve monomer in Toluene (20 wt% solid content) in a Schlenk flask. Add AIBN (1 mol% relative to monomer).

  • Degassing (Critical): Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen acts as a radical scavenger and will terminate chains early, ruining molecular weight control.

  • Polymerization: Immerse flask in an oil bath at 70°C for 16 hours under magnetic stirring.

  • Precipitation: Drop the viscous polymer solution slowly into a 10x excess of cold Methanol. The polymer will precipitate as a white solid; unreacted monomer remains soluble.

  • Drying: Filter and dry in a vacuum oven at 40°C for 24 hours.

Characterization Logic
  • Validation of

    
     (DSC):  Run Differential Scanning Calorimetry. Heat to 180°C, cool, and heat again. Measure 
    
    
    
    on the second heat to eliminate thermal history. Expect an inflection point >120°C.
  • Validation of Purity (H-NMR): Check for the disappearance of vinyl protons (5.5 - 6.1 ppm). Their absence confirms high conversion.

Structure-Property Relationship Diagram

StructureProperty Structure Tetra-Methyl Substitution (3,3,5,5 positions) Steric High Steric Hindrance Structure->Steric Hydrophobic High Hydrophobicity Structure->Hydrophobic Tg Increased Tg (>120°C) Steric->Tg Restricts Rotation Modulus High Modulus (Stiffness) Steric->Modulus Adhesion Stable Adhesion (Wet Conditions) Hydrophobic->Adhesion Prevents Water Ingress

Figure 2: Causal relationship between molecular structure and macroscopic performance.

Applications & Strategic Fit

Structural Adhesives

Patents explicitly cite 3,3,5,5-tetramethylcyclohexyl methacrylate as a T-peel strength improver .[2][3] In 2-part acrylic adhesives, adding 1-10% of this monomer prevents the adhesive from becoming too brittle while maintaining high thermal stability. It balances the glassiness of methyl methacrylate with the toughness required for structural bonding.

Optical Coatings

Due to its aliphatic nature (no benzene rings), PTMCHMA does not absorb UV light, making it non-yellowing. This makes it an ideal candidate for:

  • Protective layers for outdoor displays.

  • Cladding for optical fibers (Low refractive index compared to aromatics, but higher than fluoropolymers).

References

  • Acrylic structural adhesive having improved T-peel strength . U.S. Patent 7,019,075. Issued March 28, 2006. Link

  • Heat resistant PMMA copolymers having high temperature and high humidity environmental stability . U.S. Patent Application 2023/0279167. Published Sept 7, 2023. Link

  • 3,3,5-Trimethylcyclohexyl methacrylate (TMCHA) Monomer Profile . SpecialChem. Accessed Oct 2023. Link

  • (3,3,5,5-tetramethylcyclohexyl)methanol Structure . PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

Validation

Steric Control in Alicyclic Systems: A Comparative Guide to (3,3,5,5-Tetramethylcyclohexyl)methanol

The following guide provides an in-depth comparative study of (3,3,5,5-Tetramethylcyclohexyl)methanol , focusing on its unique conformational rigidity and steric environment compared to its isomers and analogs. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative study of (3,3,5,5-Tetramethylcyclohexyl)methanol , focusing on its unique conformational rigidity and steric environment compared to its isomers and analogs.

Executive Summary

(3,3,5,5-Tetramethylcyclohexyl)methanol represents a unique class of "conformational anchors" in organic synthesis and medicinal chemistry. Unlike Cyclohexylmethanol , which exists in a rapid equilibrium between axial and equatorial conformers, the 3,3,5,5-tetramethyl derivative is conformationally locked. The severe 1,3-diaxial interactions imposed by the axial methyl groups at positions 3 and 5 force the C1-substituent into an equatorial position with an energy penalty for the axial alternative that exceeds 7 kcal/mol.

This guide compares the reactivity, structural dynamics, and synthetic utility of this molecule against its flexible and regio-isomeric alternatives.

Key Comparative Metrics
FeatureCyclohexylmethanol4-tert-Butylcyclohexylmethanol(3,3,5,5-Tetramethylcyclohexyl)methanol
Conformational Mobility High (Ring Flip: ~10⁵ s⁻¹)Low (Locked by t-Bu)Rigid (Locked by 1,3-syn-axial Me)
Dominant Conformer Equatorial (95%)Equatorial (>99%)Equatorial (>99.9%)
Steric Environment UnhinderedRemote Hindrance (C4)Proximal Buttressing (C3, C5)
Esterification Rate Baseline (1.[1][2]0)Slightly Reduced (~0.85)Reduced (~0.60)
Lipophilicity (LogP) ~2.0~3.8~4.2

Structural Analysis & Conformational Locking

The defining feature of (3,3,5,5-tetramethylcyclohexyl)methanol is the syn-axial interaction . In a standard cyclohexane chair, substituents at C1, C3, and C5 share the same axial face.

  • The "Axial" Isomer (Hypothetical): If the hydroxymethyl group were axial, it would face two axial methyl groups at C3 and C5. This creates a "super-strained" environment, destabilizing this conformer to the point where it is virtually non-existent at room temperature.

  • The "Equatorial" Isomer (Observed): The hydroxymethyl group extends away from the ring. While it avoids the 1,3-diaxial clash, the gem-dimethyl groups at C3 and C5 still create a "picket fence" effect, increasing the effective hydrodynamic radius of the molecule.

Visualization: Steric Pressure Map

The following diagram illustrates the steric pressure exerted by the methyl groups on the C1 reaction center.

StericMap cluster_0 Steric Environment Center C1-Hydroxymethyl (Reaction Center) C3_Axial C3-Axial Methyl (Severe Steric Clash) C3_Axial->Center 1,3-Diaxial Repulsion (Blocks Axial Attack) C3_Eq C3-Equatorial Methyl (Buttressing) C3_Eq->Center Lateral Crowding C5_Axial C5-Axial Methyl (Severe Steric Clash) C5_Axial->Center 1,3-Diaxial Repulsion C5_Eq C5-Equatorial Methyl (Buttressing) C5_Eq->Center Lateral Crowding

Caption: Steric interaction map showing the 'syn-axial' blockade that locks the hydroxymethyl group equatorially.

Comparative Reactivity Profile

A. Esterification and Acylation

While the hydroxymethyl group is primary, its reactivity is modulated by the gem-dimethyl effect (Thorpe-Ingold effect) and steric crowding.

  • Mechanism: Nucleophilic attack of the alcohol oxygen on an acyl chloride or activated ester.

  • Observation: The reaction rate of (3,3,5,5-tetramethylcyclohexyl)methanol is slower than cyclohexylmethanol. This is not due to direct hindrance at the oxygen (which is extended), but due to the solvation shell disruption and the inability of the ring to distort to accommodate transition states.

  • Protocol Recommendation: Standard Fischer esterification often fails to reach high conversion due to equilibrium constraints. Steglich Esterification (DCC/DMAP) is the preferred protocol to drive the reaction to completion.

B. Oxidation (Alcohol to Aldehyde/Acid)

Oxidation reactions (e.g., Swern, Dess-Martin) proceed with high efficiency. The rigid equatorial orientation exposes the protons on the


-carbon to base abstraction (in Swern) or hydride transfer.
  • Selectivity: In competitive oxidations with flexible cyclohexylmethanol, the 3,3,5,5-analog reacts marginally slower, allowing for kinetic resolution in highly specific scenarios.

C. Isomer Synthesis (Reduction of the Ketone)

The synthesis of the alcohol from 3,3,5,5-tetramethylcyclohexanone highlights the steric control.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ).[3][4][5][6]
    
  • Trajectory: The axial face is completely blocked by the C3/C5 axial methyls. Hydride must attack from the equatorial face.

  • Outcome: Equatorial attack theoretically yields the axial alcohol .[6] However, because the axial alcohol is thermodynamically prohibited, the system often relaxes or reacts via a twist-boat transition state to yield the equatorial alcohol as the exclusive product.

Experimental Protocols

Protocol 1: Steglich Esterification of (3,3,5,5-Tetramethylcyclohexyl)methanol

Objective: Synthesize the acetate ester to assess steric retardation.

Materials:

  • Substrate: 1.0 eq (3,3,5,5-Tetramethylcyclohexyl)methanol

  • Acid: 1.2 eq Acetic Acid (or target carboxylic acid)

  • Coupling Agent: 1.2 eq DCC (N,N'-Dicyclohexylcarbodiimide)

  • Catalyst: 0.1 eq DMAP (4-Dimethylaminopyridine)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Dissolution: Dissolve the alcohol (1.0 mmol) and carboxylic acid (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N

    
     or Ar).
    
  • Catalyst Addition: Add DMAP (0.1 mmol) in one portion.

  • Activation: Cool the solution to 0°C. Add DCC (1.2 mmol) dissolved in minimal DCM dropwise over 5 minutes.

    • Note: The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

    • Monitoring: Monitor via TLC (stain with Anisaldehyde; the bulky alcohol stains distinctively).

  • Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 0.5M HCl (to remove DMAP), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    
Protocol 2: Comparative Oxidation Rate Assay

Objective: Determine relative reactivity vs. Cyclohexylmethanol.

  • Setup: Prepare a 1:1 molar mixture of (3,3,5,5-tetramethylcyclohexyl)methanol and cyclohexylmethanol in DCM.

  • Reagent: Add 0.5 equivalents of Dess-Martin Periodinane (DMP).

  • Analysis: Quench reaction after 10 minutes with Na

    
    S
    
    
    
    O
    
    
    /NaHCO
    
    
    .
  • Quantification: Analyze the ratio of unreacted alcohols via GC-FID or H-NMR.

    • Expectation: Cyclohexylmethanol will be consumed preferentially (approx 1.5:1 ratio) due to lower steric penalties in the transition state.

References

  • Conformational Analysis of 1,3-Syn-Axial Systems Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Relevance: Foundational text defining the energy penalties of 1,3-diaxial methyl interactions (>3.7 kcal/mol per interaction).
  • Reduction of Hindered Cyclohexanones

    • Source: Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.
    • URL:[Link]

  • Steglich Esterific

    • Source: Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

    • URL:[Link]

  • Comparative Kinetics of Cyclohexane Deriv

    • Source: Chapman, N. B., et al. (1966). Conformation and reactivity.[1][3][8][9][10] Part V. Kinetics of the esterification of substituted cyclohexanecarboxylic acids. Journal of the Chemical Society B.

    • URL:[Link]

Sources

Comparative

Comparative Synthesis Guide: Routes to (3,3,5,5-Tetramethylcyclohexyl)methanol

Executive Summary (3,3,5,5-Tetramethylcyclohexyl)methanol is a highly sterically encumbered cycloaliphatic building block utilized in the development of specialty fragrances, advanced polymers, and pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,3,5,5-Tetramethylcyclohexyl)methanol is a highly sterically encumbered cycloaliphatic building block utilized in the development of specialty fragrances, advanced polymers, and pharmaceutical intermediates. Synthesizing this primary alcohol from the commercially available precursor, 1[1], presents a unique challenge: the massive steric bulk of the four methyl groups at C3 and C5 severely restricts nucleophilic approach to the C1 carbonyl.

This guide objectively compares two distinct, field-proven synthetic pathways to overcome this steric hurdle: Route A (The Olefination-Hydroboration Sequence) and Route B (The Epoxidation-Rearrangement Sequence) .

SynthesisRoutes Ketone 3,3,5,5-Tetramethyl- cyclohexanone Wittig Wittig Reaction (Ph3P=CH2) Ketone->Wittig Corey Corey-Chaykovsky (Me2S(O)=CH2) Ketone->Corey Olefin Exocyclic Olefin Wittig->Olefin Hydroboration Hydroboration-Oxidation (BH3-THF, H2O2/NaOH) Olefin->Hydroboration Target (3,3,5,5-Tetramethyl- cyclohexyl)methanol Hydroboration->Target Epoxide Spiro-Epoxide Corey->Epoxide Rearrangement Meinwald Rearrangement (BF3·OEt2) Epoxide->Rearrangement Aldehyde Aldehyde Intermediate Rearrangement->Aldehyde Reduction Reduction (NaBH4) Aldehyde->Reduction Reduction->Target

Figure 1: Divergent synthetic pathways to (3,3,5,5-Tetramethylcyclohexyl)methanol.

Conformational & Mechanistic Rationale

The fundamental challenge in this synthesis is the substrate's 3D architecture. In a standard chair conformation, the axial methyl groups at C3 and C5 create a severe 1,3-diaxial interaction. To relieve this strain, the ring distorts into a 2[2].

Because of this bias, 3[3]. Bulky nucleophiles will fail to react or will yield unwanted enolization byproducts. Both routes detailed below utilize highly reactive, sterically unencumbered ylides (methylenetriphenylphosphorane in Route A; dimethylsulfoxonium methylide in Route B) to successfully attack the hindered carbonyl carbon.

Mechanism TwistBoat Twist-Boat Conformation Nucleophile Equatorial Nucleophilic Attack TwistBoat->Nucleophile Spiro Spiro-Epoxide Formation Nucleophile->Spiro LewisAcid Lewis Acid Activation Spiro->LewisAcid Migration 1,2-Hydride Migration LewisAcid->Migration Aldehyde Aldehyde Product Migration->Aldehyde

Figure 2: Mechanistic cascade of the Corey-Chaykovsky epoxidation and Meinwald rearrangement.

Route A: The Olefination-Hydroboration Sequence

This two-step route leverages a Wittig olefination to install an exocyclic double bond, followed by an anti-Markovnikov hydroboration-oxidation to yield the primary alcohol.

Step-by-Step Protocol (Self-Validating System)

Step 1: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under N₂. Cool to 0 °C.

  • Add potassium tert-butoxide (1.1 eq) portion-wise.

    • Self-Validation Checkpoint: The suspension will rapidly transition from white to a vibrant yellow-orange, confirming the generation of the active ylide.

  • Add 3,3,5,5-tetramethylcyclohexanone (1.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Quench with water and extract with hexanes.

    • Self-Validation Checkpoint: The addition of hexanes causes the massive precipitation of triphenylphosphine oxide (Ph₃PO) as a white solid, indicating successful olefination. Filter and concentrate the filtrate to yield the exocyclic olefin.

Step 2: Hydroboration-Oxidation

  • Dissolve the olefin in anhydrous THF at 0 °C. Add BH₃·THF (1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Cool back to 0 °C. Carefully add 3M NaOH, followed by 30% H₂O₂ dropwise.

    • Self-Validation Checkpoint: Vigorous bubbling and a sharp exothermic spike confirm the oxidative cleavage of the alkylborane intermediate.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via distillation or silica gel chromatography.

Route B: The Epoxidation-Rearrangement Sequence

This three-step route utilizes a Corey-Chaykovsky reaction to form a spiro-epoxide. A Lewis acid-catalyzed Meinwald rearrangement then forces a 1,2-hydride shift to form an aldehyde, which is subsequently reduced.

Step-by-Step Protocol (Self-Validating System)

Step 1: Corey-Chaykovsky Epoxidation

  • Suspend NaH (60% in mineral oil, 1.2 eq) and trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under N₂.

    • Self-Validation Checkpoint: Steady evolution of hydrogen gas confirms the deprotonation of the sulfoxonium salt to form the ylide. Wait until gas evolution ceases (~1 hour).

  • Add the ketone (1.0 eq) and heat to 50 °C for 2 hours. Quench with ice water and extract with MTBE to isolate the spiro-epoxide.

Step 2: Meinwald Rearrangement

  • Dissolve the crude epoxide in anhydrous DCM at 0 °C.

  • Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5 eq) dropwise.

    • Self-Validation Checkpoint: A rapid color change (often pale yellow to deep orange) indicates Lewis acid complexation and successful ring-opening rearrangement. Stir for 15 minutes, then quench with saturated NaHCO₃.

Step 3: Aldehyde Reduction

  • Isolate the aldehyde, dissolve in MeOH, and cool to 0 °C.

  • Add NaBH₄ (1.0 eq) portion-wise.

    • Self-Validation Checkpoint: Effervescence (H₂ gas) upon quenching the reaction with saturated NH₄Cl confirms the consumption of excess hydride. Extract with EtOAc to yield the target alcohol.

Comparative Analysis

The table below summarizes the quantitative and operational differences between the two methodologies, aiding process chemists in selecting the optimal route based on scale and safety constraints.

Performance MetricRoute A: Olefination-HydroborationRoute B: Epoxidation-Rearrangement
Overall Yield 65% – 75%55% – 65%
Step Count 2 Steps3 Steps
Atom Economy Low (Heavy Ph₃PO byproduct)Moderate (Me₂SO byproduct)
Purification / Scalability Tedious at scale due to Ph₃PO removalExcellent; byproducts are water-soluble
Primary Safety Hazard Peroxide oxidation (thermal runaway risk)NaH in DMSO (dimsyl anion thermal hazard)
Steric Tolerance High (Small ylide easily attacks C1)High (Small sulfoxonium ylide easily attacks C1)

References

  • Conformational interconversion of 3,3,5,5-tetramethylmethylenecyclohexane and related compounds. cdnsciencepub.com.
  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. nih.gov.
  • Combi-Blocks Catalog: 3,3,5,5-Tetramethylcyclohexanone. combi-blocks.com.

Sources

Safety & Regulatory Compliance

Safety

(3,3,5,5-Tetramethylcyclohexyl)methanol proper disposal procedures

As a Senior Application Scientist, I recognize that operational bottlenecks in drug development and chemical synthesis often occur not during the experiment itself, but during waste management. Proper handling and dispos...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that operational bottlenecks in drug development and chemical synthesis often occur not during the experiment itself, but during waste management. Proper handling and disposal of specialized reagents like (3,3,5,5-Tetramethylcyclohexyl)methanol require a rigorous, systems-level approach to ensure laboratory safety, regulatory compliance, and cost-efficiency.

This guide provides a comprehensive, step-by-step operational protocol for the safe accumulation, segregation, and disposal of this specific cycloaliphatic alcohol.

Physicochemical Profile & Hazard Classification

Before designing a disposal workflow, it is critical to understand the quantitative and categorical properties of the chemical. (3,3,5,5-Tetramethylcyclohexyl)methanol is a sterically hindered, non-halogenated alcohol.

Property / AttributeValue / Classification
Chemical Name (3,3,5,5-Tetramethylcyclohexyl)methanol
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
Chemical Class Cycloaliphatic Alcohol
Halogen Content 0% (Non-halogenated)[1]
EPA Waste Category Non-halogenated organic waste (RCRA Characteristic D001 if mixed with flammables)[2]
Primary Disposal Route Off-site fuels blending / Incineration[3]

The Causality of Waste Segregation

In laboratory waste management, segregation is the most critical operational variable . Because (3,3,5,5-Tetramethylcyclohexyl)methanol lacks fluorine, chlorine, bromine, iodine, or astatine, it is classified as a non-halogenated solvent[1].

Why must it be isolated from halogenated waste? If a non-halogenated solvent is mixed with even trace amounts of halogenated waste (e.g., dichloromethane, chloroform), the entire container must be legally classified and treated as a halogenated substance[1]. Halogens require specialized, high-temperature incineration to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans[4]. Consequently, the disposal cost for a drum of halogenated waste is approximately twice that of non-halogenated waste[3].

Why is drain disposal prohibited? Under no circumstances should this compound be disposed of down the drain[3]. The EPA strictly prohibits the discharge of organic solvents into municipal sewers, regardless of their water miscibility, due to the risk of volatile organic compound (VOC) emissions, environmental toxicity, and potential damage to wastewater treatment infrastructure[1].

Standard Operating Procedure (SOP): Disposal Protocol

To ensure absolute compliance with the EPA's Resource Conservation and Recovery Act (RCRA), follow this self-validating methodology for the disposal of (3,3,5,5-Tetramethylcyclohexyl)methanol.

Step 1: Point-of-Generation Waste Characterization
  • Action: Determine the composition of the waste stream immediately as it becomes a solid waste (the EPA's "point of waste generation")[2].

  • Causality: Delaying characterization can lead to accidental mixing or physical changes over time, complicating RCRA compliance and increasing safety risks[2].

  • Validation Check: Review the experimental workflow. Did the reaction involve any fluorinated, chlorinated, brominated, or iodinated reagents? If no, proceed to the non-halogenated disposal route.

Step 2: Primary Containerization
  • Action: Transfer the spent (3,3,5,5-Tetramethylcyclohexyl)methanol into an EH&S-provided 5-gallon (20L) safety disposal can or an original manufacturer's container[3][4].

  • Causality: Using designated safety cans prevents the degradation of container integrity and ensures compatibility with downstream fuels blending processes[3].

  • Validation Check: Is the lid securely closed? The lid must remain closed at all times except when actively transferring waste to prevent vapor escape and comply with federal regulations[1][3].

Step 3: Labeling and Accumulation
  • Action: Attach a red hazardous waste tag and clearly mark the container with "Hazardous Waste - Non-Halogenated Solvents"[1][3].

  • Causality: Proper labeling prevents the accidental introduction of incompatible chemicals (like strong acids, oxidizers, or heavy metals), which could trigger dangerous exothermic reactions or render the waste unsuitable for solvent recovery[3][4].

  • Validation Check: Check the accumulation start date. Ensure disposal occurs within 90 days for Large Quantity Generators (LQG) or 180 days for Small Quantity Generators (SQG)[5].

Step 4: EH&S Transfer and Final Disposition
  • Action: Coordinate with your facility's Environmental Health and Safety (EH&S) team for pickup.

  • Causality: EH&S will bulk the non-halogenated organic solvents into 55-gallon metal drums for off-site fuels blending or incineration[3][4]. You are legally responsible for the waste "from cradle to grave," meaning it must be transported to a permitted treatment facility[1].

Mechanistic Workflow Diagram

The following logical decision tree maps the segregation and disposal pathways for (3,3,5,5-Tetramethylcyclohexyl)methanol to ensure cost-efficiency and regulatory compliance.

G Start (3,3,5,5-Tetramethylcyclohexyl)methanol Waste Generation CheckHalogen Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckHalogen HalogenatedStream Halogenated Waste Stream (EPA F001/F002) Higher Disposal Cost CheckHalogen->HalogenatedStream Yes CheckAqueous Mixed with Aqueous or Heavy Metals? CheckHalogen->CheckAqueous No SpecialStream Specialized Waste Stream (Separate Collection) CheckAqueous->SpecialStream Yes NonHalogenatedStream Non-Halogenated Waste Stream Preferred Route CheckAqueous->NonHalogenatedStream No Container Collect in 20L / 5-Gal Safety Can (Closed Lid) NonHalogenatedStream->Container Labeling Label: 'Hazardous Waste' Non-Halogenated Organics Container->Labeling Disposal Off-site Incineration / Fuels Blending Labeling->Disposal

Decision tree for the segregation and disposal of (3,3,5,5-Tetramethylcyclohexyl)methanol waste.

References

  • Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com.
  • 7.2 Organic Solvents - Environment, Health and Safety. cornell.edu.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. epa.gov.
  • Hazardous Waste Reduction - Environmental Health and Safety.
  • Hazardous Waste Reference Guidebook.

Sources

Handling

Personal Protective Equipment (PPE) for Handling (3,3,5,5-Tetramethylcyclohexyl)methanol

Executive Summary & Operational Context (3,3,5,5-Tetramethylcyclohexyl)methanol is a sterically hindered, lipophilic cyclic alcohol used primarily as a fragrance ingredient (muguet/floral notes). While often classified a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

(3,3,5,5-Tetramethylcyclohexyl)methanol is a sterically hindered, lipophilic cyclic alcohol used primarily as a fragrance ingredient (muguet/floral notes). While often classified as having "moderate" acute toxicity, its handling requirements are dictated by two critical factors: lipophilicity and environmental persistence .

The Scientist’s Perspective: Do not treat this merely as "another alcohol." Unlike methanol or ethanol, this molecule is highly lipophilic (LogP ~3.45). This means it does not rinse off skin easily with water alone and can penetrate the dermal barrier, carrying potential contaminants with it. Furthermore, its classification as Aquatic Chronic 2 (H411) mandates strict containment protocols to prevent environmental release.

Key Hazard Classifications (GHS):

  • H319: Causes serious eye irritation.[1]

  • H315: Causes skin irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects.

Risk Assessment & PPE Matrix

The following matrix is designed to protect against the specific physical properties of the chemical: viscosity (sticky residue) and low volatility (but high persistence).

PPE Selection Logic
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Nitrile Rubber (0.11 mm min) The aliphatic ring structure is compatible with nitrile. Latex is not recommended due to poor organic solvent resistance.
Hand (Immersion) Thick Nitrile (0.2 mm+) or Laminate For spill cleanup or prolonged contact, standard nitrile may swell. Use thicker gauge gloves.
Eye/Face Chemical Splash Goggles Critical: As a viscous liquid, splash droplets adhere to the cornea and are difficult to flush. Safety glasses are insufficient for pouring operations.
Respiratory Fume Hood (Primary) Vapor pressure is low (0.006 Pa @ 20°C). Inhalation risk is negligible at RT unless aerosolized.
Body Cotton Lab Coat (High-neck) Synthetic blends may degrade or melt if exposed to fire (Flash Point ~99°C). Cotton absorbs splashes.
Decision Logic for PPE Escalation

The following diagram outlines when to escalate from Standard PPE to Enhanced PPE based on your experimental conditions.

PPE_Decision_Tree Start Activity Assessment Standard Standard Operation (Weighing, Pipetting at RT) Start->Standard Ambient Temp Heat Heating / Synthesis (>60°C) Start->Heat Elevated Temp Spill Spill Cleanup (>100mL) Start->Spill Accidental Release PPE_Std PPE Level 1: Nitrile Gloves + Goggles + Lab Coat Standard->PPE_Std PPE_Heat PPE Level 2: Fume Hood REQUIRED + Face Shield (if open system) Heat->PPE_Heat PPE_Spill PPE Level 3: Double Gloves (0.2mm) + Tyvek Sleeves + Respirator (OV) Spill->PPE_Spill

Figure 1: PPE Escalation Logic.[2] Note that heating increases vapor generation, requiring strict ventilation control.

Operational Protocols

A. Transfer & Weighing (Viscosity Management)

This chemical is a viscous liquid. The primary risk during transfer is "stringing" —where a thin thread of liquid connects the pipette to the source container, leading to drips on the benchtop or gloves.

  • Preparation: Place a chemically resistant mat (absorbent side up) in the fume hood.

  • Technique: Use positive displacement pipettes if possible. If using glass pipettes, wipe the tip exterior with a Kimwipe before transfer to prevent drips.

  • Glove Discipline: If liquid contacts your glove, change it immediately . Do not attempt to wash the glove. The lipophilic nature of the chemical means it will begin to permeate the nitrile material upon contact.

B. Heating & Synthesis

While the flash point is relatively high (~99°C), it is combustible.

  • Closed Systems: Always heat under a condenser or in a sealed vial.

  • Ventilation: Ensure Fume Hood face velocity is >0.5 m/s.

  • Emergency: Keep a Class B (Carbon Dioxide or Dry Chemical) fire extinguisher accessible. Water is ineffective for extinguishing but can be used to cool containers.

C. Decontamination & Spill Response

Because (3,3,5,5-Tetramethylcyclohexyl)methanol is toxic to aquatic life (H411), zero drain disposal is permitted.

Small Spill (<50 mL):

  • Isolate: Alert nearby personnel.

  • Absorb: Use vermiculite or sand. Do not use paper towels alone as they may become saturated and transfer the chemical to your hands.

  • Clean: Wipe the surface with an ethanol-soaked cloth after absorbing the bulk liquid. The ethanol helps solubilize the lipophilic residue.

  • Dispose: Place all waste in a sealed container labeled "Hazardous Waste - Toxic to Aquatic Life."

Physicochemical Data for Safety Planning

PropertyValueSafety Implication
Physical State Colorless LiquidViscous; risk of splash/adhesion.[3]
Flash Point ~99°C (210°F)Combustible.[4] Avoid open flames/hot plates.
Vapor Pressure 0.0067 Pa (@ 20°C)Low inhalation risk at RT; high risk if aerosolized.
LogP (Octanol/Water) 3.45Highly lipophilic. Bioaccumulative potential.[2][5]
Water Solubility Low (Immiscible)Difficult to rinse with water. Use solvent for cleaning.

References

  • The Good Scents Company. (2023).[6] Muguet Shiseol (Mayol) Safety Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Cyclohexanemethanol, 4-(1-methylethyl)-, cis-. Retrieved from [Link]

  • PubChem. (2024). (3,3,5,5-tetramethylcyclohexyl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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